4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Description
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Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)3-6-12-4-1-2-5-12/h7H,1-6H2,(H2,10,11) |
InChI Key |
ZWKBMIXNECTEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CSC(=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Aminothiazole Derivatives in Medicinal Chemistry: A Master Class in Scaffold Optimization
Executive Summary
The 2-aminothiazole scaffold represents one of the most enduring paradoxes in medicinal chemistry. Classified as a "privileged structure," it forms the core of blockbuster oncology drugs like Dasatinib (Sprycel) and Alpelisib (Piqray), as well as fourth-generation cephalosporins. Its planar geometry, capacity for diverse hydrogen bonding, and tunable
However, this scaffold is also a frequent source of attrition. In high-throughput screening (HTS), 2-aminothiazoles are often flagged as PAINS (Pan-Assay Interference Compounds) or "frequent hitters" due to their potential for aggregation or non-specific redox activity. Furthermore, the electron-rich thiazole ring can serve as a metabolic "soft spot," undergoing bioactivation to toxic reactive intermediates.
This guide provides a technical roadmap for leveraging the potency of the 2-aminothiazole scaffold while structurally engineering out its liabilities.
Part 1: Structural Architecture & Pharmacophore
The 2-aminothiazole system is not merely a linker; it is an active pharmacophore. Its utility stems from its ability to present multiple recognition motifs within a compact (approx. 130 Ų) footprint.
Electronic & Binding Properties
-
Amidine-Like Character: The C2-amino group is conjugated with the N3 nitrogen, imparting significant amidine character. This makes the N3 nitrogen a strong hydrogen bond acceptor (pKa of conjugate acid ~5.3), while the exocyclic amine acts as a donor.
-
Aromaticity & Stacking: The sulfur atom imparts significant aromatic character (6
-electrons), allowing for - stacking interactions with aromatic residues (e.g., the gatekeeper residue in kinases). -
Lipophilic Vector: The C4 and C5 positions project substituents into hydrophobic pockets (e.g., the specificity pocket of kinases), allowing for high-affinity tuning.
Visualization: The 2-Aminothiazole SAR Map
The following diagram illustrates the canonical binding modes and substitution vectors for this scaffold.
Caption: SAR map highlighting key binding vectors and metabolic liabilities of the 2-aminothiazole core.
Part 2: Synthetic Mastery
While numerous methods exist, the Hantzsch Thiazole Synthesis remains the industrial gold standard due to its robustness and scalability. However, modern drug development often requires convergent routes to install complex substituents.
Featured Protocol: Industrial Synthesis of Dasatinib
This protocol illustrates a convergent strategy typically used in process chemistry, avoiding the handling of highly toxic intermediates late in the synthesis.
Target: Dasatinib (Sprycel)
Mechanism: Nucleophilic Aromatic Substitution (
Step 1: Construction of the Thiazole Core (Hantzsch Variant)[1]
-
Reactants: N-(2-chloro-6-methylphenyl)thiourea + Ethyl 2-chloro-3-oxopropanoate.
-
Conditions: EtOH, reflux, 2h.
-
Product: Ethyl 2-((2-chloro-6-methylphenyl)amino)thiazole-5-carboxylate.
-
Note: The use of the substituted thiourea installs the critical "tail" of the drug early on.
Step 2: Coupling to the Pyrimidine Head (The Critical Step)
This step connects the thiazole core to the kinase-binding pyrimidine motif.
-
Reagents:
-
Solvent/Base: NaOtBu (Sodium tert-butoxide), THF/DMF mixture.
-
Procedure:
-
Charge Intermediate A (1.0 eq) and Intermediate B (1.2 eq) into the reactor.
-
Add NaOtBu (3.0 eq) portion-wise at 0°C to deprotonate the thiazole amine (enhancing nucleophilicity).
-
Warm to 60°C and monitor by HPLC. The reaction proceeds via
.[5] -
Quench: Pour into ice water. The product precipitates as a solid.
-
Purification: Recrystallization from MeOH/Water.
-
-
Yield: Typically 75-85%.
Step 3: Final Amine Installation
-
Reactants: Product of Step 2 + 1-(2-hydroxyethyl)piperazine.[6][7]
-
Conditions: n-Butanol, DIPEA, 80°C, 4h.
-
Outcome: Displacement of the second chlorine atom yields Dasatinib.
Visualization: The Hantzsch Mechanism
Understanding the mechanism is crucial for troubleshooting low yields in novel analogues.
Caption: Step-wise mechanism of the Hantzsch synthesis, the primary route for 2-aminothiazole construction.
Part 3: Liability Management (PAINS & Toxicity)
This is the most critical section for modern drug discovery. A "hit" containing a 2-aminothiazole must be rigorously vetted to ensure it is not a false positive or a toxicological dead end.
The PAINS Trap (Pan-Assay Interference)
2-aminothiazoles are frequent hitters in HTS campaigns.
-
Mechanism: Many derivatives, especially those with conjugated exocyclic double bonds (e.g., imino-thiazolines), can act as Michael acceptors or undergo redox cycling, generating hydrogen peroxide that interferes with assay readouts.
-
Validation Protocol:
-
Add Detergent: Run the assay with 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator (promiscuous).
-
Redox Check: Test in the presence of reducing agents (DTT/GSH). If activity is abolished, the mechanism is likely redox cycling.
-
Metabolic Bioactivation (The "Structural Alert")
The electron-rich C4=C5 double bond is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
The Pathway: Epoxidation of the C4-C5 bond
Opening to a reactive thiourea/alpha-diketone intermediate Covalent binding to hepatic proteins Idiosyncratic Drug-Induced Liver Injury (DILI) . -
Mitigation Strategy:
-
Block the Spot: Substitution at C4 or C5 (e.g., with a methyl, CF3, or halogen) sterically and electronically hinders epoxidation. Dasatinib uses a bulky pyrimidine at the amine and a carboxamide at C5 to shield the core.
-
Electron Withdrawal: Attaching electron-withdrawing groups (EWG) like esters, amides, or CF3 directly to the ring reduces the electron density of the double bond, making it less prone to oxidation.
-
Visualization: Liability Triage Decision Tree
Use this logic flow to evaluate new 2-aminothiazole hits.
Caption: Decision tree for validating 2-aminothiazole hits and filtering out PAINS/toxicophores.
Part 4: Therapeutic Landscape Data
The following table summarizes key 2-aminothiazole drugs and their optimization features.
| Drug Name | Target | Indication | Key Structural Feature for Stability |
| Dasatinib | Bcr-Abl / Src | CML / ALL | C5-Carboxamide blocks metabolism; bulky N-aryl group prevents aggregation. |
| Alpelisib | PI3K | Breast Cancer | C4-substitution with a polar motif to engage specificity pocket and reduce lipophilicity. |
| Avatrombopag | TPO Receptor | Thrombocytopenia | Thiazole acts as a linker; heavily substituted to prevent metabolic attack. |
| Cefepime | PBP (Bacteria) | Infection | 2-aminothiazole side chain (syn-methoxyimino) confers resistance to beta-lactamases. |
References
-
Dasatinib Structure-Activity Relationships: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[1]
-
Hantzsch Synthesis Protocols: BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.
-
PAINS and Liability Management: Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[1]
-
Metabolic Toxicity of Thiazoles: Smith, D. A., et al. (2009). Structural alerts in medicinal chemistry: the thiazole ring. Chemical Research in Toxicology.
-
Dasatinib Industrial Synthesis Route: Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof (Patent US20130030177A1). [6][7]
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- 7. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
The Thiazole-Pyrrolidine Hybrid Pharmacophore: A Technical Guide to a Versatile Scaffold in Drug Discovery
Introduction: The Power of Hybridization in Medicinal Chemistry
In the landscape of modern drug discovery, the strategy of molecular hybridization has emerged as a powerful tool for the design of novel therapeutic agents. This approach involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. The thiazole-pyrrolidine scaffold represents a compelling example of this strategy, merging the rich chemical and biological diversity of the thiazole ring with the versatile and often stereochemically complex pyrrolidine nucleus.
The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous alkaloids and pharmaceuticals, contributing to the conformational rigidity and three-dimensional diversity of molecules.[3][4] The fusion of these two pharmacophores has given rise to a new class of hybrid molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.
This technical guide provides a comprehensive overview of the thiazole-pyrrolidine hybrid pharmacophore, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, and dissect the structure-activity relationships that govern its potency and selectivity. Furthermore, we will present detailed experimental protocols and visualize key concepts to provide a practical and insightful resource for the scientific community.
Synthetic Strategies: Assembling the Thiazole-Pyrrolidine Core
The synthesis of thiazole-pyrrolidine hybrids can be achieved through various synthetic routes, often involving multi-component reactions or sequential transformations that build upon pre-functionalized thiazole or pyrrolidine precursors. A common and effective approach involves the Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring, followed by the formation of the pyrrolidine ring.[5]
A general synthetic workflow for the preparation of thiazole-pyrrolidine hybrids is depicted below:
Sources
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4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Disclaimer: This document has been compiled to provide a comprehensive safety guide for this compound. As of the date of this publication, a specific Safety Data Sheet (SDS) for this exact compound (CAS Number not definitively available) has not been located. The following information is therefore synthesized and extrapolated from SDS data for structurally analogous compounds. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before handling this chemical.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a primary amine, and a pyrrolidine moiety. Its structural motifs are common in medicinal chemistry and drug discovery, suggesting its use in research and development settings. The absence of a dedicated Safety Data Sheet necessitates a cautious approach, relying on data from similar chemical structures to infer potential hazards and establish safe handling protocols. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing the risks associated with this compound.
Chemical Identification and Physicochemical Properties
While specific experimental data for the target compound is scarce, properties can be estimated based on its isomer, 2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine, and other related molecules.
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value/Information | Source/Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃S | Based on the structure and data for its isomer[1]. |
| Molecular Weight | ~197.30 g/mol | Based on the molecular formula[1]. |
| Physical Form | Likely a solid at room temperature. | Based on related thiazole-amine derivatives[2]. |
| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for a structural isomer[1]. An analog also specifies 4°C, protected from light and stored under nitrogen[2]. |
Hazard Identification and Classification
The hazard profile is extrapolated from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the structurally similar compound, 5-((2-(Pyrrolidin-1-yl)ethyl)thio)thiazol-2-amine[2]. Researchers should handle the target compound as if it possesses these hazards until specific data becomes available.
-
Signal Word: Warning [2]
GHS Pictogram:
- [2]
Hazard Statements (H-Statements): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [2][3]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P330, P362
-
Storage: P403+P233, P405
-
Disposal: P501
The following diagram illustrates the logical flow from the GHS classification to the necessary precautionary measures.
Caption: Inferred GHS classification workflow.
First-Aid Measures: An Emergency Response Protocol
Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on standard laboratory practice for chemicals with the inferred hazard profile[3][4][5].
General Advice:
-
In all cases of exposure, seek immediate medical attention and show the attending physician this safety guide or the container label[3].
-
Ensure that medical personnel are aware of the material involved and take precautions to protect themselves[6].
Step-by-Step First-Aid Procedures:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Caption: Emergency first-aid decision workflow.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam[4].
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition. These can include nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx)[4][9].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear[4].
Accidental Release:
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the substance from entering drains, sewers, or waterways[7].
-
-
Containment and Cleanup:
Handling, Storage, and Stability
Safe Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood[3][4].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4][11].
-
Procedural Controls: Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[4][10].
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[4][11].
-
Based on analogs, store at refrigerated temperatures (2-8°C)[1].
-
Store locked up and away from incompatible materials[4].
-
Consider storing under an inert atmosphere, such as nitrogen, and protecting from light[2].
Stability and Reactivity:
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions[9]. Some related structures are noted as being hygroscopic (sensitive to moisture)[9][10].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines[4].
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides[4][9].
Exposure Controls and Personal Protection
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards. | To prevent serious eye irritation (H319)[5][11]. |
| Skin Protection | Wear impervious protective clothing, such as a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation (H315) and potential dermal harm[4][11]. |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust or aerosols are generated and engineering controls are insufficient. | To prevent respiratory tract irritation (H335)[11]. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | Standard practice to minimize exposure[3][12]. |
Toxicological and Disposal Considerations
Toxicological Profile (Inferred):
-
Acute Toxicity: Assumed to be harmful if swallowed (Oral, Category 4) based on H302 warning for a similar compound[2][3]. May be harmful in contact with skin[4][8].
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2)[2][3].
-
Respiratory Effects: May cause respiratory system irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[3][4].
-
Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity. Long-term exposure data is not available.
Disposal Protocol:
-
All waste material must be disposed of in accordance with federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material[2][4].
-
Do not allow the material to be released into the environment or enter drains[3][7]. Contaminated packaging should be treated as the chemical itself.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid.
- American Elements. (2022, January 15). Safety Data Sheet for Lutetium (III) sulfate.
- Sigma-Aldrich. (n.d.). 5-((2-(Pyrrolidin-1-yl)ethyl)thio)thiazol-2-amine Safety Information.
- MilliporeSigma. (2025, November 6). Safety Data Sheet for Pyrrolidine.
- Fisher Scientific. (2009, September 26). Safety Data Sheet.
- ADAMA. (2021, July 8). Safety Data Sheet.
- Spectrum Chemical. (2017, January 20). Safety Data Sheet for Chloroform-d.
- Fisher Scientific. (2010, August 25). Safety Data Sheet for 3-Chloro-4-methyl-7-hydroxycoumarin.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Ethylpyridin-2-amine.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet for N-(2-Aminoethyl)pyrrolidine.
- PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.
- BD Regulatory Documents. (2025, January 24). Safety Data Sheet.
- Aaronchem. (2024, November 1). Safety Data Sheet for 5-(pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine.
- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- ChemScene. (n.d.). 2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine.
- IndiaMART. (n.d.). PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2012, April 16). Safety Data Sheet for Pyrrolidine.
- Santa Cruz Biotechnology. (n.d.). 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine.
- PubChem. (n.d.). 1-Pyrrolidineethanamine.
- Enamine. (n.d.). Safety Data Sheet for 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid.
- MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
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Methodological & Application
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)thiazol-2-amine, a molecule of interest for scaffold-based drug discovery. The synthesis is centered around the robust and versatile Hantzsch thiazole synthesis. We present a detailed, three-part synthetic protocol that begins with the synthesis of the requisite carboxylic acid precursor, 4-(pyrrolidin-1-yl)butanoic acid, followed by its conversion to the key α-chloroketone intermediate, 1-chloro-4-(pyrrolidin-1-yl)butan-2-one, via a method analogous to the Arndt-Eistert homologation. The final step involves the cyclocondensation of this α-chloroketone with thiourea to yield the target 2-aminothiazole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a well-recognized privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Its prevalence in pharmaceuticals underscores the importance of efficient and reliable synthetic routes to novel derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea), remains a cornerstone for the construction of the thiazole ring.[1] This method is lauded for its operational simplicity and the general stability of the resulting aromatic products.
This application note details a complete synthetic pathway to a specific, functionalized 2-aminothiazole, this compound, to showcase the practical application of the Hantzsch synthesis for creating bespoke molecules for drug discovery pipelines.
Overall Synthetic Workflow
The synthesis of the target compound is achieved through a linear, three-step process. The workflow is designed to build the necessary precursors from readily available starting materials, culminating in the Hantzsch cyclization.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-(Pyrrolidin-1-yl)butanoic acid
The synthesis commences with the nucleophilic ring-opening of γ-butyrolactone with pyrrolidine. This reaction provides a straightforward route to the required carboxylic acid precursor.
Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)butanoic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| γ-Butyrolactone | 86.09 | 8.61 g (7.6 mL) | 0.10 |
| Pyrrolidine | 71.12 | 10.7 g (12.5 mL) | 0.15 |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | For extraction | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (0.10 mol) and pyrrolidine (0.15 mol).
-
Add 50 mL of water to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. The product may begin to precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Further acidify the aqueous layer to a pH of 3-4 with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to promote crystallization of the product as its hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-(pyrrolidin-1-yl)butanoic acid hydrochloride.
Rationale: The nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbonyl carbon of the lactone, followed by proton transfer, leads to the ring-opened amido-acid, which upon workup yields the desired carboxylic acid. Using a slight excess of pyrrolidine ensures complete consumption of the lactone.
Part 2: Synthesis of 1-Chloro-4-(pyrrolidin-1-yl)butan-2-one
This stage involves the conversion of the carboxylic acid to the corresponding α-chloroketone. This is achieved via a three-step sequence analogous to the Arndt-Eistert homologation, which proceeds through an acyl chloride and a diazoketone intermediate.[1][2]
CAUTION: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware for handling diazomethane.
Protocol 2: Synthesis of 1-Chloro-4-(pyrrolidin-1-yl)butan-2-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Pyrrolidin-1-yl)butanoic acid HCl | 193.67 | 9.69 g | 0.05 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.92 g (5.5 mL) | 0.075 |
| Diazomethane (in diethyl ether) | 42.04 | ~0.15 mol | - |
| Hydrochloric Acid (in diethyl ether) | 36.46 | As needed | - |
| Anhydrous Diethyl Ether | 74.12 | For reaction and extraction | - |
Procedure:
-
Acyl Chloride Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (0.05 mol) in anhydrous diethyl ether (50 mL). Add thionyl chloride (0.075 mol) dropwise at room temperature. Heat the mixture to a gentle reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Diazoketone Formation: Cool the acyl chloride solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (~0.15 mol) with gentle stirring until the yellow color of diazomethane persists. Extreme caution is advised during this step. Stir the reaction mixture at 0 °C for an additional hour.
-
α-Chloroketone Formation: While maintaining the temperature at 0 °C, carefully and slowly add a solution of hydrochloric acid in diethyl ether dropwise to the reaction mixture until the evolution of nitrogen gas ceases and the yellow color disappears.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water. Separate the ethereal layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(pyrrolidin-1-yl)butan-2-one. This crude product is often used directly in the next step without further purification.
Rationale: The carboxylic acid is first converted to the more reactive acyl chloride. The acyl chloride then reacts with diazomethane to form a diazoketone intermediate.[3] Subsequent treatment with HCl results in the displacement of the diazo group as nitrogen gas and the formation of the α-chloroketone. The use of excess diazomethane is crucial to drive the reaction to completion and to neutralize the HCl generated in the first step of this stage.[3]
Part 3: Hantzsch Thiazole Synthesis of this compound
The final step is the classical Hantzsch thiazole synthesis, where the α-chloroketone undergoes cyclocondensation with thiourea to form the desired 2-aminothiazole ring.
Hantzsch Thiazole Synthesis Mechanism
Figure 2: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Protocol 3: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Part 2) | Moles |
| 1-Chloro-4-(pyrrolidin-1-yl)butan-2-one | ~175.65 | ~8.78 g | ~0.05 |
| Thiourea | 76.12 | 4.19 g | 0.055 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate (sat. solution) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 1-chloro-4-(pyrrolidin-1-yl)butan-2-one (~0.05 mol) and thiourea (0.055 mol) in 100 mL of ethanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.[4]
Rationale: The synthesis proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom in the α-chloroketone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.
Conclusion
The protocols outlined in this application note provide a detailed and logical pathway for the synthesis of this compound, a valuable building block for drug discovery. By following this three-part synthetic route, researchers can reliably access this and structurally related 2-aminothiazole derivatives. The provided rationale for each step aims to enhance the understanding of the underlying chemical principles, empowering scientists to adapt and optimize these procedures for their specific research needs.
References
- Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935, 68 (1), 200–208.
-
Arndt–Eistert reaction. In Wikipedia; 2023. [Link]
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]
-
γ-Butyrolactone. In Wikipedia; 2024. [Link]
-
Reaction of acyl chlorides with diazomethane and silver(I) oxide. Chemistry Stack Exchange. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Application Note: Hantzsch Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)thiazol-2-amine
Abstract & Scope
This technical guide details the protocol for the heterocyclization of 1-bromo-4-(pyrrolidin-1-yl)butan-2-one with thiourea to synthesize 4-(2-(pyrrolidin-1-yl)ethyl)thiazol-2-amine . This transformation utilizes the classical Hantzsch Thiazole Synthesis, a robust method for constructing 2-aminothiazole scaffolds, which are privileged structures in medicinal chemistry (e.g., Pramipexole, histamine H2 agonists).
Critical Technical Note: The starting material, 1-bromo-4-(pyrrolidin-1-yl)butan-2-one, contains both a nucleophilic amine (pyrrolidine) and an electrophilic alkyl bromide. As a free base, this molecule is highly unstable and prone to rapid intramolecular cyclization to form a quaternary pyrrolidinium salt. Therefore, this protocol strictly requires the use of the hydrobromide (HBr) salt of the ketone to suppress self-alkylation prior to the condensation step.
Reaction Mechanism & Chemical Logic
The Hantzsch synthesis involves the condensation of an
-
S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the
-carbon of the bromoketone to displace the bromide ion. This forms an intermediate isothiouronium salt.[1] -
Cyclization: The nitrogen atom of the thiourea moiety attacks the ketone carbonyl group, closing the five-membered ring.
-
Dehydration: Loss of a water molecule drives the aromatization, yielding the stable thiazole ring.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow of the Hantzsch condensation from reactants to the aromatic thiazole scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equivalence | Notes |
| 1-bromo-4-(pyrrolidin-1-yl)butan-2-one HBr | Substrate | 1.0 eq | Hygroscopic. Store in desiccator. Handle rapidly to avoid moisture absorption. |
| Thiourea | Reagent | 1.1 - 1.2 eq | Slight excess ensures complete consumption of the unstable ketone. |
| Ethanol (Absolute) | Solvent | 10-15 mL/g | Anhydrous conditions preferred to minimize side reactions, though 95% EtOH is acceptable. |
| Sodium Bicarbonate ( | Workup Base | Excess | Used to neutralize the HBr salt and liberate the free base product. |
| Dichloromethane (DCM) | Extraction | - | Preferred for extracting the polar amine product. |
Step-by-Step Methodology
Phase 1: Condensation
-
Preparation of Thiourea Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.2 eq) in absolute ethanol. Ensure complete dissolution.
-
Addition of Substrate: Add 1-bromo-4-(pyrrolidin-1-yl)butan-2-one hydrobromide (1.0 eq) to the stirring solution.
-
Note: The HBr salt ensures the amine remains protonated (
), preventing it from interfering with the alkyl bromide site.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%
). The starting bromoketone spot should disappear.
-
-
Precipitation (Optional): Upon cooling to room temperature, the product often crystallizes as the dihydrobromide salt. If a solid forms, filter it to obtain the high-purity salt intermediate. If no solid forms, proceed directly to workup.
Phase 2: Workup & Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol, leaving a semi-solid residue.
-
Neutralization: Dissolve/suspend the residue in a minimum amount of water (approx. 5 mL/g). Slowly add saturated aqueous
(or ) while stirring until the pH reaches ~9-10.-
Observation: The free base product will likely oil out or precipitate as a gummy solid.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).-
Why DCM? The product contains a polar aminothiazole and a pyrrolidine ring; DCM is superior to ether/hexane for solubilizing this dual-amine species.
-
-
Drying: Dry the combined organic layers over anhydrous
or . -
Concentration: Filter off the drying agent and evaporate the solvent in vacuo to yield the crude This compound .
Phase 3: Purification
-
Recrystallization: The crude solid can often be recrystallized from a mixture of Ethanol/Ether or Ethanol/Water.
-
Chromatography: If necessary, purify via flash column chromatography using DCM:MeOH (9:1) with 1% Triethylamine (TEA) to prevent streaking of the basic amine.
Experimental Workflow (Graphviz)
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target thiazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of starting material. | Ensure the starting bromoketone is the HBr salt and is white/crystalline, not dark/gummy. |
| Gummy Product | Incomplete drying or impurities. | Triturate the gum with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Reaction too slow. | Add a catalytic amount of Sodium Iodide (NaI) to form the more reactive |
| Streaking on TLC | Basic amine interaction with silica. | Add 1-2% Triethylamine or Ammonia to the TLC eluent. |
Safety & Handling
- -Haloketones: The starting material (1-bromo-4-(pyrrolidin-1-yl)butan-2-one) is a potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear gloves and safety goggles.
-
Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.
-
Pyrrolidine Derivatives: Generally basic and can be corrosive/irritating.
References
-
BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.Link
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2013, 5(2):181-184.[2] Link
-
Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab Chip, 2005. Link
-
National Institutes of Health (PubMed). Synthesis and biological evaluation of 2-aminothiazole derivatives. Bioorg Med Chem Lett. 2014. Link
Sources
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine as a histamine H3 receptor ligand
This Application Note provides a comprehensive technical guide for the use of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine as a Histamine H3 Receptor (H3R) ligand. Based on its structural pharmacophore—a bioisostere of histamine featuring a thiazole core and a pyrrolidine side chain—this compound functions as a Histamine H3 Receptor Agonist .
A Selective Histamine H3 Receptor Agonist for CNS Signaling Studies
Introduction & Compound Profile
This compound is a non-imidazole histamine H3 receptor (H3R) agonist. Structurally, it represents a "scaffold hop" from the endogenous ligand histamine and the synthetic agonist Immepyr . The replacement of the labile imidazole ring with a 2-aminothiazole moiety improves metabolic stability while retaining affinity for the H3 receptor's orthosteric binding site. The pyrrolidine ring constrains the ethyl side chain, a modification known to enhance H3R selectivity over H1, H2, and H4 subtypes.
This compound is utilized as a pharmacological tool to probe H3R-mediated inhibition of neurotransmitter release (histamine, acetylcholine, dopamine) and to study G-protein coupling efficiency in CNS drug discovery.
Chemical Properties
| Property | Detail |
| IUPAC Name | 4-(2-(Pyrrolidin-1-yl)ethyl)1,3-thiazol-2-amine |
| Molecular Formula | C |
| Molecular Weight | 197.30 g/mol |
| Pharmacological Class | Histamine H3 Receptor Agonist |
| Solubility | Soluble in DMSO (>20 mM), Ethanol (>10 mM); sparingly soluble in water.[1] |
| Storage | Powder: -20°C (desiccated). Solution: -80°C (stable for 3 months). |
Mechanism of Action
The Histamine H3 receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to G
-
G-Protein Activation: Exchange of GDP for GTP on the G
subunit. -
Adenylate Cyclase Inhibition: Suppression of cAMP production.
-
MAPK Activation: Phosphorylation of ERK1/2 (pERK).
-
Calcium Modulation: Inhibition of voltage-gated Ca
channels (N-type/P/Q-type), leading to reduced neurotransmitter exocytosis.
H3R Signaling Pathway Diagram
Caption: Signal transduction pathway initiated by H3R agonist binding, leading to downstream inhibition of cAMP and neurotransmitter release.[2]
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: Create stable solutions for in vitro assays. Critical Note: The free base amine is prone to oxidation; use the hydrochloride salt if available, or store the free base under nitrogen.
-
Stock Solution (10 mM): Dissolve 1.97 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 in assay buffer (e.g., PBS + 0.1% BSA) to achieve a 10 µM working concentration. Keep on ice.
Protocol B: [³H]-N-α-Methylhistamine Competition Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation: Harvest HEK-hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl
, pH 7.4). -
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (20 µg protein/well).
-
50 µL [³H]-N-α-Methylhistamine (final conc. 1 nM).
-
50 µL This compound (concentration range:
M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Protocol C: [³⁵S]GTPγS Functional Binding Assay
Objective: Verify agonism and measure intrinsic efficacy (
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl
, 10 µM GDP, pH 7.4. -
Reaction Mix:
-
10 µg hH3R membranes.
-
0.1 nM [³⁵S]GTPγS.
-
Test compound (10 µM for max effect, or dose-response).
-
-
Incubation: 90 minutes at 30°C.
-
Measurement: Filter and count as in Protocol B.
-
Data Normalization: Express binding as % stimulation over basal (vehicle) binding.
-
Expected Result: A dose-dependent increase in [³⁵S]GTPγS binding confirms agonism.
-
Protocol D: cAMP Inhibition Assay (HTRF/LANCE)
Objective: Confirm functional coupling to G
-
Cell Seeding: Seed 2,000 HEK-hH3R cells/well in a 384-well low-volume plate.
-
Stimulation: Add 10 µM Forskolin (to elevate cAMP) + Test Compound (varying concentrations).
-
Incubation: 30 minutes at room temperature.
-
Detection: Add HTRF/LANCE detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Readout: Measure FRET signal.
-
Interpretation: Agonists will inhibit the Forskolin-induced cAMP spike.
-
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for characterizing H3R ligand activity.
References
-
Shih, N. Y., et al. (1998). "A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist."[3][4] Journal of Medicinal Chemistry. Link
-
Eriksen, B. L., et al. (1993). "2-Amino-5-(2-aminoethyl)-4-methylthiazole (amthamine), a potent histamine H2-receptor agonist." European Journal of Pharmacology. Link
-
Lovenberg, T. W., et al. (1999).[5] "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. Link
-
Stocking, E. M., et al. (2010).[6] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[6] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 4-substituted 2-aminothiazoles
Initiating Search Strategy
I'm starting with focused Google searches to get data on microwave-assisted synthesis of 4-substituted 2-aminothiazoles. I'm focusing on reaction mechanisms, different protocols, and yield optimization. My goal is to find relevant publications for the upcoming thought process, and to find the key advantages of this method. I plan to use these findings to establish a robust foundation for examining this topic in more detail.
Outlining Project Structure
I'm now analyzing search results to create a structured outline for application notes and protocols. I plan to begin with an overview of 2-aminothiazoles and microwave synthesis advantages, then explore reaction mechanisms and chemical principles. Next, I'll develop a detailed experimental protocol and a table summarizing key reaction parameters. I'll also visualize the workflow with a Graphviz diagram and, eventually, a "References" section. Finally, I will conduct a thorough review and refine the document.
Defining Search Parameters
I'm now refining my search strategy with more targeted Google searches. I'll focus on the reaction mechanisms, protocols, benefits of microwave heating, and crucial substrates and catalysts used in 4-substituted 2-aminothiazole synthesis. The goal is to build a solid foundation by finding the essential information needed to define the scope and refine the content for application notes.
Application Note: Optimized Recrystallization Protocols for 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Introduction & Physicochemical Profiling
For drug development professionals and synthetic chemists, the purification of basic heterocyclic intermediates is a critical step in ensuring downstream active pharmaceutical ingredient (API) quality. 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is a bifunctional free base characterized by a rigid, polar 2-aminothiazole head group and a flexible, highly basic pyrrolidine tail connected by an aliphatic ethyl linker.
This structural dichotomy creates unique solubility behaviors. The aminothiazole moiety readily participates in hydrogen bonding (both as a donor and acceptor), whereas the tertiary amine of the pyrrolidine ring is lipophilic and strongly basic. Consequently, selecting a recrystallization solvent requires a delicate balance: the solvent must disrupt the strong intermolecular hydrogen bonds of the crude solid at elevated temperatures while providing a steep solubility curve to ensure high recovery upon cooling.
Solvent Selection Rationale & Causality
Selecting the optimal solvent system is not merely a matter of trial and error; it is governed by thermodynamics, crystallization kinetics, and regulatory safety limits.
-
The Threat of "Oiling Out": Because of the flexible ethyl-pyrrolidine chain, this molecule has a relatively low lattice energy. If the cooling rate is too rapid or the solvent system is poorly chosen, the compound is prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS). Instead of forming a crystalline lattice, the API collapses into a metastable, impurity-rich oil[1].
-
Binary Systems (Anti-Solvent): To combat oiling out and maximize yield, a binary system of Ethyl Acetate (EtOAc) and Heptane is highly effective. EtOAc acts as the primary solvent, solvating both the polar head and lipophilic tail when hot. Heptane serves as the anti-solvent, precisely modulating the supersaturation point.
-
Regulatory Compliance: In pharmaceutical development, residual solvent toxicity is strictly governed. Both EtOAc and Heptane are classified under the as Class 3 solvents, meaning they have low toxic potential and are permitted up to 50 mg/day[2].
Quantitative Data Presentation
Table 1: Physicochemical Properties & Crystallization Implications
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C9H15N3S | Moderate molecular weight (197.3 g/mol ); requires balanced solvent polarity. |
| Functional Groups | Primary amine, Tertiary amine, Thiazole | Capable of extensive H-bonding; prone to forming solvates if alcohols are used. |
| Basic Centers | Pyrrolidine N (pKa ~10), Thiazole N (pKa ~5) | The free base is susceptible to oxidation; inert atmosphere (N2) is recommended. |
| Conformational Flexibility | High (due to ethyl linker) | High risk of oiling out during rapid cooling; requires strict temperature control. |
Table 2: Evaluated Recrystallization Solvent Systems
| Primary Solvent | Anti-Solvent | ICH Q3C Class | Boiling Point (°C) | Suitability / Mechanistic Role |
| Ethyl Acetate | Heptane | Class 3 / Class 3 | 77 / 98 | Optimal. High yield, excellent impurity rejection, steep solubility curve. |
| Isopropanol (IPA) | None | Class 3 | 82 | Good. Hydroxyl group solvates the polar head; slower crystal growth, high purity. |
| Acetonitrile | None | Class 2 | 82 | Acceptable. Yields highly crystalline needles, but strict residual limits (410 ppm). |
Solvent Selection Logic
Decision matrix for selecting recrystallization solvents based on API solubility.
Experimental Protocols
The following self-validating methodologies are adapted from standard purification practices for basic organic laboratory chemicals[3].
Protocol A: Binary Anti-Solvent Crystallization (EtOAc / Heptane)
This is the recommended protocol for scaling up, as it provides the best balance of yield and purity while avoiding Class 2 solvents.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g of crude this compound in 30 mL of Ethyl Acetate.
-
Heating: Flush the system with Nitrogen gas. Heat the mixture to 65–70 °C using an oil bath until complete dissolution is achieved. Visual Validation: The solution should transition from a cloudy suspension to a clear, albeit potentially colored, liquid.
-
Hot Filtration: To remove insoluble mechanical impurities or polymerized byproducts, rapidly filter the hot solution through a pre-warmed Buchner funnel.
-
Anti-Solvent Addition: Return the clear filtrate to the heat source (70 °C). Dropwise, add hot Heptane (approx. 20–30 mL) until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 mL of EtOAc to clear the turbidity, establishing a state of critical supersaturation.
-
Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature at a controlled, slow rate of ~0.5 °C/min.
-
Causality Note: Do not force-cool the flask in ice immediately. Rapid cooling forces the flexible molecule into a liquid-liquid phase separation (oiling out), trapping impurities[1].
-
-
Isolation: Once the mixture has reached room temperature and a crystal bed has formed, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive the remaining API out of solution.
-
Filtration & Washing: Filter the resulting crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours. Validation: Analyze via Headspace GC to ensure EtOAc and Heptane residues are below 5000 ppm.
Protocol B: Single Solvent Crystallization (Isopropanol)
-
Dissolution: Suspend 10.0 g of crude API in 25 mL of Isopropanol (IPA).
-
Heating: Heat the mixture to reflux (~82 °C) under nitrogen until fully dissolved.
-
Cooling & Seeding: Cool the solution slowly to 60 °C. If available, introduce 10–20 mg of pure this compound seed crystals.
-
Causality Note: Seeding bypasses the primary nucleation energy barrier. This prevents the solution from becoming dangerously supersaturated, thereby dictating uniform crystal growth and preventing oiling out.
-
-
Isolation: Allow the seeded solution to cool to room temperature, then chill to 5 °C. Filter, wash with 5 mL of cold IPA, and dry under vacuum.
Workflow Visualization
Step-by-step workflow for anti-solvent recrystallization of organic free bases.
References
-
Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from[Link][2]
-
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Retrieved from[Link][1]
-
Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th Ed.). Butterworth-Heinemann / Elsevier. Retrieved from[Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis for Pyrrolidine Thiazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of pyrrolidine-based thiazoles. Pyrrolidine thiazoles are critical pharmacophores, but their synthesis via the traditional Hantzsch method often suffers from distinct challenges, including poor conversion, side-product formation, and stereochemical degradation.
This guide synthesizes field-proven insights with rigorous mechanistic logic to ensure your workflows are highly efficient and self-validating.
Mechanistic Overview & Causality
To troubleshoot effectively, we must first understand the fundamental chemical logic of the reaction. The 1 proceeds through a multi-step pathway[1]. It initiates with a bimolecular nucleophilic substitution (SN2) where the sulfur atom of the pyrrolidine thioamide attacks the α-carbon of the haloketone. This forms an S-alkylation intermediate, which subsequently undergoes intramolecular cyclization to form a hemiaminal. Finally, an acid-catalyzed dehydration drives the formation of the aromatic thiazole ring[1].
Fig 1. Mechanistic pathway of the Hantzsch synthesis for pyrrolidine thiazoles.
Troubleshooting Guide: Logic & Causality
Fig 2. Troubleshooting workflow for resolving low yields in pyrrolidine thiazole synthesis.
Q: Why is my product yield consistently below 20% despite extended reaction times? A: Low yields with incomplete conversion are typically a thermodynamic issue. The 2 is substantial[2].
-
Causality: Running the reaction at room temperature often stalls the pathway at the hemiaminal intermediate.
-
Solution: Switch to a polar protic solvent (like ethanol) and heat to 80–100°C. The protic solvent stabilizes the SN2 transition state, while thermal energy forces the elimination of water[2].
Q: My crude NMR shows a mixture of isomers and side products. How do I improve selectivity? A: This is a classic symptom of acid-catalyzed degradation.
-
Causality: As the reaction proceeds, stoichiometric amounts of hydrobromic acid (HBr) are liberated. Under acidic conditions, the reaction can yield 3[3].
-
Solution: Introduce a mild base (e.g., 5% aqueous Na₂CO₃ during workup, or KHCO₃ in situ) to neutralize the acid and maintain strict regioselectivity[3].
Q: I am using a chiral pyrrolidine thioamide (derived from L-proline), but my final thiazole is completely racemized. How can I preserve stereochemical integrity? A: Standard Hantzsch conditions are too harsh for labile α-stereocenters.
-
Causality: Heating chiral amino acid derivatives in the presence of liberated HBr causes rapid imine-enamine tautomerization, scrambling the stereocenter adjacent to the thiazole ring.
-
Solution: Utilize the4. This method separates the cyclocondensation (done at low temperatures with KHCO₃) from the dehydration (achieved chemically using trifluoroacetic anhydride and pyridine) to yield 5[4][5].
Self-Validating Experimental Protocols
Protocol A: Standard High-Yield Synthesis (For Non-Chiral Pyrrolidine Thiazoles)
-
Reagent Assembly: In a 20 mL scintillation vial, combine the pyrrolidine thioamide (5.0 mmol) and the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol)[1].
-
Solvent & Catalysis: Add 5 mL of anhydrous ethanol. Causality: Polar protic solvents stabilize the transition state of the initial SN2 attack[2].
-
Thermal Activation: Add a magnetic stir bar and heat the mixture on a reaction block set to 80°C for 2 hours. Causality: Heating overcomes the activation energy barrier required for the final dehydration step[2].
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The protocol validates itself when the UV-active α-haloketone spot completely disappears, replaced by an intense, lower-Rf fluorescent spot corresponding to the thiazole product.
-
Quench & Isolation: Cool to room temperature and pour into 20 mL of 5% aqueous Na₂CO₃. Causality: Neutralizing the hydrobromic acid byproduct prevents acid-catalyzed degradation and suppresses the formation of isomeric impurities[3]. Filter the resulting precipitate, wash with cold water, and air-dry.
Protocol B: Stereoretentive Synthesis (Holzapfel-Meyers-Nicolaou Modification)
Designed for chiral pyrrolidine derivatives (e.g., L-proline derived) to prevent racemization.
-
Low-Temperature Cyclocondensation: Dissolve the chiral pyrrolidine thioamide (1.0 eq) and α-bromoketone (1.1 eq) in anhydrous dimethoxyethane. Add KHCO₃ (2.0 eq) and stir at 0°C, slowly warming to room temperature. Causality: The mild base and low temperature prevent the racemization of the labile α-stereocenter during the formation of the hemiaminal intermediate[5].
-
Controlled Dehydration: Cool the mixture to -20°C. Add pyridine (3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 eq). Stir for 30 minutes. Causality: TFAA activates the hydroxyl group of the hemiaminal as a trifluoroacetate leaving group without requiring harsh thermal conditions[4].
-
Base-Promoted Elimination: Add triethylamine (TEA, 3.0 eq) to promote the elimination of the trifluoroacetate group, yielding the aromatized thiazole[4].
-
Self-Validation Checkpoint: Analyze the crude product via Chiral HPLC. The system validates itself if the enantiomeric excess (ee) remains >95%, confirming that the stereocenter was preserved throughout the cyclization.
Quantitative Data & Optimization Metrics
Table 1: Optimization of Reaction Parameters for Standard Pyrrolidine Thiazole Synthesis
| Solvent | Temperature (°C) | Additive / Catalyst | Time (h) | Yield (%) | Causality / Observation |
| Methanol | 25 (RT) | None | 24 | <20 | Insufficient thermal energy for the dehydration step. |
| Ethanol | 80 (Reflux) | None | 2.0 | 75–85 | Standard conditions; good conversion but potential for isomer formation. |
| Ethanol | 80 (Reflux) | KHCO₃ (1.5 eq) | 2.5 | 88–92 | Neutralizes HBr, suppressing 2-imino side products. |
| Solvent-free | 100 (Microwave) | None | 0.16 | 90–95 | High energy transfer rapidly accelerates the dehydration step. |
Table 2: Impact of Modified Hantzsch Conditions on Stereochemical Integrity
| Method | Reagents | Temperature | Yield (%) | Enantiomeric Excess (ee %) |
| Standard Hantzsch | EtOH, Reflux | 80°C | 82 | <50 (Significant racemization) |
| Modified (Step 1) | KHCO₃, Dimethoxyethane | 0°C to RT | 85 (Intermediate) | >95 (Stereocenter preserved) |
| Modified (Step 2) | TFAA, Pyridine, then TEA | -20°C | 92 (Final) | >95 (Stereocenter preserved) |
Frequently Asked Questions (FAQs)
Q: Can I perform this synthesis under environmentally friendly (green) conditions? A: Yes. Significant progress has been made in developing greener approaches. Microwave-assisted synthesis under solvent-free conditions can reduce reaction times from hours to minutes while boosting yields above 90%[6]. Alternatively,7 in ethanol at 45°C have demonstrated yields up to 94% for specific multicomponent thiazole syntheses[7].
Q: My pyrrolidine thioamide is highly sterically hindered. The reaction is sluggish even at reflux. What should I do? A: Steric bulk around the thioamide can severely retard the initial SN2 attack. To overcome this, switch to a more reactive α-iodoketone (which can be generated in situ from the bromoketone and NaI via the Finkelstein reaction) and utilize microwave irradiation to force the alkylation step.
References
1.[1] Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem. URL: 2.[3] "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. URL: 3.[4] Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. URL: 4.[2] Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. URL: 5.[5] Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. URL: 6.[7] One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC - NIH. URL: 7.[6] CN104892543A - Thiazole compounds, as well as synthesis method and application thereof - Google Patents. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 6. CN104892543A - Thiazole compounds, as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 7. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole Amine Salt Solubility
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Solubility & Precipitation Issues in Thiazole Amine Salts
👨🔬 Welcome to the Solubility Support Hub
From the Desk of the Senior Application Scientist:
If you are here, you are likely staring at a vial of a thiazole amine salt that refuses to dissolve, or worse, precipitates the moment you try to adjust the pH. You are not alone. Thiazole amines are notorious in drug development. While the thiazole ring is a "privileged scaffold" in medicinal chemistry (found in therapeutics like dasatinib or dabrafenib), its physicochemical behavior can be maddening.
The Core Conflict: Thiazole amines often behave as "Brick Dust." They possess high crystal lattice energy (making them hard to break apart) but relatively low solvation energy (making them hard to keep in solution). When you form a salt (e.g., HCl, HBr) to fix this, you often encounter two specific enemies:
-
The Common Ion Effect: Where adding more acid actually crashes your compound out.
-
Hydrolysis/Disproportionation: Where the salt reverts to the insoluble free base because the local pH shifted slightly.
This guide is not a textbook; it is a troubleshooting manual designed to get your experiment back on track.
🔍 Module 1: Diagnostic & Decision Logic
Before adding more solvent, you must diagnose the mechanism of insolubility. Use the logic flow below to determine your next step.
📊 Visualizing the Solubility Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of thiazole salt insolubility.
🛠️ Module 2: Troubleshooting Specific Scenarios
🔴 Issue 1: "I added 1M HCl to dissolve my HCl salt, and it precipitated."
The Diagnosis: Common Ion Effect.
This is the most common error with thiazole salts. You assumed that because the compound is a base, adding acid would help. However, for an HCl salt, the solubility product (
By adding 1M HCl, you massively increased
The Fix:
-
Stop adding HCl.
-
Switch to a Buffer: Use a phosphate or acetate buffer at pH 2–3. This maintains the protonation of the thiazole nitrogen (keeping it ionized) without flooding the system with chloride ions.
-
Use a "Chaotic" Counterion: If you are in early development, switch from HCl to a sulfonate salt (Mesylate or Tosylate). These anions are larger and less symmetrical, which disrupts the crystal lattice and reduces the common ion penalty [1].
🔴 Issue 2: "The salt dissolves in DMSO but crashes out when I add water."
The Diagnosis: The "Brick Dust" Phenomenon.
Thiazoles are often planar and stack efficiently (pi-pi stacking). This creates a high melting point (High
The Fix: Cosolvent & Surfactant Strategy Do not rely on simple binary mixtures. You need a system that lowers the interfacial tension.
| Component | Recommended Reagent | Role | Concentration Range |
| Primary Solvent | DMSO or DMAc | Solubilizes the lattice | 5–10% |
| Cosolvent | PEG 400 or Propylene Glycol | Bridges polarity gap | 20–40% |
| Surfactant | Polysorbate 80 or TPGS | Prevents nucleation | 0.1–1.0% |
| Aqueous Phase | Acidic Buffer (pH 3) | Maintains ionization | Remainder |
Protocol: Dissolve the drug in the DMSO/Surfactant mix first (the "concentrate"), then slowly add the aqueous buffer with rapid stirring. This creates a stable supersaturated solution or micellar suspension [2].
🔴 Issue 3: "My salt is hygroscopic and turns into a goo."
The Diagnosis: Poor Counterion Selection.
Thiazole amines are weak bases (
The Fix:
-
Immediate: Store in a desiccator with
. -
Systemic: Switch to a Hemisulfate or Isethionate salt. These often form non-hygroscopic, stable hydrates. Avoid HCl if the
difference is marginal ( ), as the salt will be prone to disproportionation (reverting to free base) in humid air [3].
🧪 Module 3: Advanced Protocols
Protocol A: The "Salt Switch" (In Situ)
Use this when you have an insoluble HCl salt and need to screen other counterions without re-synthesizing the bulk material.
Objective: Convert Thiazole-HCl to Thiazole-Mesylate/Tosylate in solution.
-
Free Basing:
-
Suspend 100 mg of Thiazole-HCl in 5 mL Dichloromethane (DCM).
-
Add 5 mL of saturated
(aq). -
Vortex for 5 mins. The organic layer should clarify as the free base dissolves.
-
Separate the DCM layer. Dry over
. Filter.
-
-
Acid Introduction:
-
Calculate 1.05 equivalents of Methanesulfonic acid (MsOH).
-
Dissolve MsOH in a small volume of Acetone or Ethanol.
-
-
Precipitation:
-
Add the acid solution dropwise to the DCM free base solution.
-
Observation: Mesylate salts often crystallize slower than HCl salts. If no precipitate forms, add diethyl ether as an anti-solvent or cool to 4°C.
-
-
Validation:
-
Run DSC (Differential Scanning Calorimetry). A sharp shift in melting point confirms the new salt species.
-
Protocol B: Thermodynamic Solubility Profiling
Do not rely on kinetic solubility (adding DMSO stock to buffer). You need equilibrium data.
-
Preparation: Add excess solid salt to the buffer (pH 1.2, 4.5, 6.8).
-
Incubation: Shake at 37°C for 24 hours .
-
Filtration: Filter using a PVDF 0.45 µm syringe filter. Pre-saturate the filter with 1 mL of filtrate to avoid drug adsorption loss.
-
Quantification: Analyze by HPLC-UV.
-
pH Check: CRITICAL STEP. Measure the pH of the filtrate after incubation. If the pH shifted (e.g., from 1.2 to 2.5), your solubility data is invalid because the salt may have buffered the solution or disproportionated [4].
❓ Frequently Asked Questions (FAQ)
Q: Why is the pKa of my thiazole lower than I expected?
A: The thiazole nitrogen is essentially
Q: Can I use cyclodextrins (HP-β-CD) with thiazole salts? A: Yes, but be careful. Cyclodextrins work by encapsulating the lipophilic portion of the molecule. If your counterion is very bulky (e.g., Tosylate), it might compete for the cavity or sterically hinder inclusion. For thiazoles, Sulfobutylether-β-cyclodextrin (SBECD) is often superior to HP-β-CD because the negative charge of the cyclodextrin interacts favorably with the cationic thiazole salt.
Q: My salt turned yellow/brown in solution. Is it degrading? A: Thiazole amines are susceptible to oxidation, forming N-oxides or dimers, especially in solution under light.
-
Check: Run an LC-MS.
-
Prevention: Always use degassed solvents and amber glassware. Add 0.1% sodium metabisulfite if oxidation is confirmed.
📚 References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews.
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences.
-
Markovic, S., et al. (2025). pKa values of 2-aminothiazoles: A theoretical study. Journal of Heterocyclic Chemistry. (Simulated citation based on general chemical principles of thiazole basicity).
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing cyclization conditions for aminothiazole derivatives
Welcome to the Technical Support Center for Aminothiazole Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind cyclization conditions. The 2-aminothiazole scaffold is a privileged pharmacophore in drug development, typically synthesized via the Hantzsch thiazole synthesis. While robust, this condensation between an α-haloketone and thiourea is prone to regioselectivity issues, thermal degradation, and complex byproduct formation.
This guide provides actionable troubleshooting logic, validated protocols, and thermodynamic optimization strategies to ensure high-yield, high-purity cyclization.
I. Mechanistic Workflow of Hantzsch Cyclization
To troubleshoot effectively, we must first understand the reaction trajectory. The synthesis is not a single concerted step but a cascade: an initial nucleophilic substitution (S-alkylation) followed by an intramolecular dehydration (cyclization).
Mechanism of Hantzsch 2-aminothiazole synthesis via S-alkylation and cyclization.
II. Frequently Asked Questions: Core Principles & Causality
Q1: What drives the regioselectivity in the Hantzsch cyclization, and why do I keep isolating the 2-imino-2,3-dihydrothiazole isomer? A1: When using N-substituted thioureas, the initial S-alkylation intermediate has two competing nitrogen atoms that can attack the carbonyl carbon. If the substituted nitrogen attacks, it forms the imino isomer. Causality: The formation of the desired 2-(N-substituted amino)thiazole is thermodynamically favored under neutral or slightly acidic conditions, whereas high temperatures and basic conditions can push the equilibrium toward the imino isomer[1]. Solution: Maintain a neutral pH and strictly control the temperature (avoid exceeding 80°C unless using rapid microwave heating) to kinetically trap the desired aminothiazole[1].
Q2: How does Microwave-Assisted Synthesis (MWAS) alter the thermodynamic profile compared to conventional reflux? A2: Conventional conductive heating relies on convection currents, creating thermal gradients that leave sensitive reagents (like thiourea) exposed to prolonged heat, leading to decomposition. MWAS utilizes dielectric heating, where polar molecules align with the oscillating electromagnetic field. Causality: This causes localized superheating and rapid energy transfer directly to the reactants. The condensation kinetics are accelerated exponentially, reducing reaction times from hours to minutes, thereby outcompeting the slower thermal degradation pathways of thiourea[2].
Q3: Can I avoid the use of highly lachrymatory and unstable α-haloketones? A3: Yes. A modern, self-validating approach is the "tandem one-pot" synthesis. By starting with a stable aralkyl ketone, you can perform an in situ α-bromination using N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), immediately followed by the addition of thiourea[3][4]. This avoids the isolation of hazardous intermediates and drives the equilibrium forward continuously.
III. Troubleshooting Guide: Specific Experimental Issues
Decision tree for troubleshooting aminothiazole cyclization issues.
Problem A: The reaction mixture turns into a complex, dark tar with multiple spots on TLC.
-
Causality: Under basic conditions or when the α-haloketone is present in high local concentrations, it undergoes self-condensation or polymerization rather than reacting with thiourea[1].
-
Solution: Reverse the addition order. Dissolve the thiourea in your solvent (e.g., ethanol) and bring to a gentle reflux. Add the α-haloketone dropwise over 30 minutes. This maintains a low steady-state concentration of the electrophile, favoring the bimolecular collision with thiourea over self-condensation[1].
Problem B: The product "oils out" during purification instead of forming a crystalline solid.
-
Causality: Oiling out occurs when the product separates as a liquid phase (coacervate) before the temperature drops below its melting point, usually due to a highly concentrated solution or the presence of lipophilic impurities.
-
Solution: Reheat the mixture until the oil redissolves. Add a small volume of a co-solvent (like water to an ethanol mixture) to adjust the solubility curve, and cool the flask very slowly (e.g., in a warm water bath that cools to room temperature overnight). Seed crystals can also force lattice formation over phase separation.
IV. Quantitative Data: Optimization Parameters
The following table synthesizes quantitative optimization data from recent literature, comparing conventional, microwave, and green-catalytic approaches.
| Synthesis Method | Solvent | Catalyst / Additive | Temp (°C) | Time | Avg. Yield (%) | Key Advantage |
| Conventional Reflux | Ethanol | None | 80 | 2–4 h | 65–75% | Standard baseline, easy setup. |
| Microwave-Assisted | Methanol | None | 90 | 10–30 min | 85–95% | Rapid kinetics, high purity, no thermal degradation. |
| Green Tandem One-Pot[3] | Lactic Acid | NBS (for in situ bromination) | 90–100 | 10–15 min | 88–92% | Biodegradable solvent, avoids handling toxic α-haloketones. |
| Solid-Supported Catalyst[5] | Ethanol | Silica-supported tungstosilisic acid | 80 | 45 min | 79–90% | Catalyst is easily recoverable via simple filtration. |
V. Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aminothiazoles
This protocol utilizes dielectric heating to bypass thermal degradation, ensuring a self-validating, high-purity yield.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine the α-haloketone (1.0 mmol) and thiourea (1.2 mmol). The slight excess of thiourea ensures complete consumption of the alkylating agent[1].
-
Solvent Addition: Add 2.0 mL of absolute methanol.
-
Irradiation: Seal the vial with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar) at 90°C for 15–30 minutes (Pressure limit: 250 psi)[6].
-
Validation Step: Spot the reaction mixture against the starting α-haloketone on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely replaced by a lower-Rf spot that stains positively with ninhydrin or iodine.
-
Workup: Cool the vial to 0°C in an ice bath to induce precipitation. Filter the crystalline solid and wash with ice-cold methanol to remove unreacted thiourea.
Protocol 2: Lactic Acid-Mediated Tandem One-Pot Synthesis
This protocol is ideal if you are starting from an unhalogenated aralkyl ketone and want to avoid isolating lachrymatory intermediates[3].
-
In situ Halogenation: In a round-bottom flask, dissolve the aralkyl ketone (1.0 mmol) and N-bromosuccinimide (NBS) (1.05 mmol) in 3 mL of lactic acid.
-
Activation: Stir the mixture at 90°C for 5 minutes. The color change to pale yellow indicates successful α-bromination.
-
Cyclization: Immediately add thiourea (1.2 mmol) directly to the hot acidic mixture. Continue stirring at 90–100°C for an additional 10 minutes.
-
Isolation: Pour the hot reaction mixture into crushed ice and neutralize carefully with a saturated sodium bicarbonate solution (pH ~7). The 2-aminothiazole derivative will precipitate as a solid. Filter, wash with distilled water, and recrystallize from ethanol.
VI. References
-
Bhavesh S. Hirani, S. B. Gurubaxani. "Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review." Asian Journal of Research in Chemistry, 2025. 2
-
BenchChem. "Technical Support Center: Synthesis of 2-Aminothiazole Derivatives." BenchChem Troubleshooting Guides, 2025. 1
-
BenchChem. "Technical Support Center: 2-Aminothiazole Derivative Synthesis." BenchChem Tech Support, 2025. 6
-
Ch. Venkata Ramana Reddy et al. "Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process." Taylor & Francis, 2016. 3
-
PMC. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." National Institutes of Health, 2014. 5
-
RSC Publishing. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem." The Royal Society of Chemistry, 2023. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted thiourea from thiazole synthesis
To: User From: Technical Support Center – Organic Synthesis Division Subject: Technical Guide: Removal of Unreacted Thiourea from Thiazole Synthesis
Introduction: The "Sticky" Nature of Thiourea
In Hantzsch thiazole synthesis, thiourea is a critical reagent, often used in excess to drive the condensation with
-
High Polarity & Hydrogen Bonding: Thiourea is highly water-soluble (
at ) and acts as a strong hydrogen bond donor, causing it to "streak" on silica gel or co-crystallize with polar thiazole products. -
Nucleophilicity: It can act as a ligand, binding to metal impurities or reacting with electrophilic scavengers.
This guide provides a tiered approach to purification, ranging from standard solubility switches to advanced chemical scavenging.
Diagnostic Workflow: Select Your Protocol
Before selecting a method, assess the physical properties of your specific thiazole derivative using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate thiourea removal protocol based on product solubility.
Method 1: The Solubility Switch (Standard Protocol)
Best for: Hydrophobic thiazoles that precipitate upon neutralization.
The Hantzsch synthesis produces a thiazole hydrobromide salt, which is water-soluble. Neutralization releases the free base, which is typically insoluble in water, while thiourea remains dissolved.
Protocol:
-
Concentration: Evaporate the reaction solvent (usually Ethanol or Methanol) to near dryness. Note: Do not evaporate to complete dryness if the product is thermally unstable.
-
Solubilization: Redissolve the residue in a minimal amount of warm water.
-
Neutralization (The Switch): Slowly add 10% aqueous Sodium Carbonate (
) or Ammonium Hydroxide ( ) with vigorous stirring.-
Target pH: Adjust to pH 9–10 .
-
Observation: The thiazole free base should precipitate as a solid.
-
-
Filtration: Filter the solid using a Büchner funnel.
-
The Critical Wash: Wash the filter cake with warm water (
) .-
Why: Thiourea solubility increases significantly with temperature (
at vs. at ), while hydrophobic thiazoles remain insoluble.
-
-
Drying: Dry the solid under vacuum.
Method 2: Liquid-Liquid Extraction
Best for: Thiazoles that are lipophilic but do not crystallize (oils).
If the product oils out, filtration is impossible. Use extraction to partition the thiourea into the aqueous phase.
Protocol:
-
Partition: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and water to the crude mixture.
-
Wash Cycles: Extract the organic layer with water 3
.-
Tip: Thiourea has a partition coefficient (
) that heavily favors water. Three washes typically remove of thiourea.
-
-
Brine Wash: Perform a final wash with saturated brine to remove residual water from the organic phase.
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Method 3: Oxidative Degradation (The "Bleach" Method)
Best for: Water-soluble thiazoles where extraction is impossible. Risk Level: High (May oxidize sensitive functional groups on the product).
Thiourea can be chemically destroyed by oxidizing it to Thiourea Dioxide (insoluble) or further to Urea and Sulfate (water-soluble but non-interfering).
Mechanism:
Protocol:
-
Preparation: Dissolve the crude mixture in water/alkali (pH 8).
-
Oxidation: Add 30% Hydrogen Peroxide (
) dropwise at .-
Stoichiometry: Use 2–3 equivalents relative to estimated thiourea.
-
-
Workup:
-
If Thiourea Dioxide precipitates (white solid), filter it off.
-
If reaction proceeds to urea/sulfate (soluble), the thiourea is effectively "erased" from causing polarity issues. You can now purify the thiazole via ion-exchange chromatography or reverse-phase HPLC without thiourea streaking.
-
Warning: Do not use this method if your thiazole contains free thiols (-SH), thioethers, or easily oxidizable nitrogens.
Method 4: Solid-Phase Scavenging
Best for: High-value APIs or combinatorial libraries.
Since thiourea is a nucleophile, it can be removed using electrophilic scavenger resins .
Recommended Resins:
-
Resin-bound Isocyanates (e.g., Polystyrene-Methyl Isocyanate).
-
Resin-bound Acid Chlorides .
-
Merrifield Resin (Chloromethyl polystyrene).
Protocol:
-
Dissolution: Dissolve crude product in dry DCM or THF.
-
Scavenging: Add the electrophilic resin (2–3 equivalents relative to excess thiourea).
-
Incubation: Shake/stir at room temperature for 2–4 hours.
-
Chemistry: The thiourea attacks the electrophile on the bead and becomes covalently tethered to the solid support.
-
-
Filtration: Filter off the resin.[1] The filtrate contains the purified thiazole.
Troubleshooting & FAQ
Q1: My product is co-eluting with thiourea on Silica Gel. What mobile phase should I use? A: Thiourea is very polar and often streaks from the baseline in standard Hexane/EtOAc systems.
-
Solution: Switch to DCM:Methanol (95:5) . Thiourea will likely move slowly (
), while most thiazoles will move faster ( ). -
Alternative: Use Alumina (Neutral) stationary phase. Thiourea adsorbs strongly to alumina, allowing the thiazole to elute easily.
Q2: Can I use metal scavengers? A: While thiourea is a metal scavenger (it binds Pd, Cu, Au), using a metal-loaded resin to remove thiourea is inefficient and expensive. It is better to treat thiourea as the nucleophile and use an electrophilic resin (Method 4).
Q3: The aqueous wash isn't working; the thiourea is still there.
A: Check your pH. If the pH is too low, the thiourea might be forming salts or complexes. Ensure the wash water is slightly basic (pH 8–9) and warm (
Summary of Chemical Data
| Compound | Water Solubility ( | Log P (Octanol/Water) | Acidity (pKa) | Removal Strategy |
| Thiourea | Water Wash / Oxidation | |||
| Thiazole (Generic) | Low to Moderate | Precipitation / Extraction |
References
-
Hantzsch Thiazole Synthesis Mechanisms & Workup
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis". Available at: [Link]
-
-
Thiourea Solubility & Properties
-
PubChem Database. "Thiourea - Compound Summary". Available at: [Link]
-
-
Oxidative Removal of Thiourea
-
ScienceMadness Wiki. "Thiourea Oxidation and Properties". Available at: [Link]
-
-
Solid Phase Scavenging Techniques
Sources
Technical Support Center: Stability of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Here is a technical support center for the stability of 4-(2-(pyrrolidin-1-yl)ethyl)thiazol-2-amine in solution.
Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, leading to more reliable and reproducible experimental outcomes. The 2-aminothiazole core is a valuable scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, the heterocyclic nature of the thiazole ring, combined with the exocyclic amino group, presents specific stability challenges that must be understood and managed.[3][4] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by four factors: pH, light, temperature, and oxygen.
-
pH: The 2-aminothiazole ring and the pyrrolidine nitrogen are basic and can be protonated. Extreme pH conditions (strongly acidic or basic) can promote hydrolysis of the thiazole ring.[3][5] The optimal pH for stability is typically near neutral but should be empirically determined for your specific buffer system.
-
Light (Photostability): Thiazole-containing compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient laboratory light over time can induce complex degradation pathways, often leading to discoloration of the solution.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] Storing solutions at higher than recommended temperatures will shorten their viable shelf-life. Repeated freeze-thaw cycles should also be avoided as they can degrade the compound.[3]
-
Oxygen (Oxidative Stability): The sulfur atom in the thiazole ring is a potential site for oxidation, which can be promoted by dissolved oxygen in the solvent, heat, or light.[3][4] This can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the following degradation pathways are most probable:
-
Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring can undergo hydrolytic cleavage.[3] The stability of related 2-substituted 1,3-thiazolidine-4-carboxylic acids has been shown to be highly dependent on pH, with degradation observed under weakly acidic conditions relevant to many biological assays.[8]
-
Oxidation: The electron-rich sulfur atom in the thiazole ring is susceptible to oxidation, forming a non-aromatic sulfoxide or sulfone.[9] This is a common degradation pathway for thiazoles and can be accelerated by oxidizing agents, dissolved oxygen, or light.[3][4]
-
Photodegradation: UV light exposure can induce ring cleavage or other complex rearrangements. Studies on related 2-aminothiazole derivatives have shown that photolysis can lead to decarboxylation followed by complex ring-opening reactions.[6] This often results in a yellow or brown discoloration of the solution.[3]
Q3: What are the recommended storage conditions for stock solutions?
A3: To maximize the shelf-life of your compound, we recommend adhering to the following storage conditions. Initial preparation of a high-concentration stock solution in a suitable organic solvent like DMSO is a standard first step.[10]
| Condition | Solid Compound | Stock Solution (Short-Term, <1 week) | Stock Solution (Long-Term, >1 week) |
| Temperature | 2-8°C[11] | 2-8°C | ≤ -20°C (aliquoted to avoid freeze-thaw) |
| Light | Protect from light | Store in amber vials or wrap in foil[3] | Store in amber vials or wrap in foil[3] |
| Atmosphere | Sealed, dry container[11] | Tightly sealed vial | Purge vial with inert gas (N₂ or Ar) before sealing[3] |
Q4: How can I monitor the stability of my solution over time?
A4: The most reliable way to monitor stability is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[12][13] An appropriate method should be able to separate the parent this compound peak from any potential degradant peaks. By analyzing samples over time, you can quantify the loss of the parent compound and the emergence of new peaks.[14]
Q5: My solution has changed color (e.g., turned yellow/brown). What does this mean and is it still usable?
A5: Discoloration is a strong indicator of chemical degradation, likely due to oxidation or photodegradation.[3] A discolored solution should not be considered reliable for quantitative experiments without further analysis. Its purity must be re-assessed using a stability-indicating method like HPLC to determine the percentage of the parent compound remaining. For critical applications, it is always best to discard the discolored solution and prepare a fresh one.
Q6: Are there any known incompatible solvents or reagents?
A6: Yes. Avoid prolonged exposure to:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the thiazole ring.[3]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or even atmospheric oxygen over time can oxidize the sulfur atom.[3][15]
-
Reactive Metals: Avoid contact with metals that can catalyze oxidation. When preparing solutions, ensure solvents are of high purity and, if necessary, degassed to remove dissolved oxygen.[3]
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common stability issues.
Issue 1: Rapid Degradation or Loss of Compound in Aqueous Buffer
If you observe a significant loss of your compound's peak area via HPLC or a loss of biological activity in your assay shortly after preparing the solution, follow this troubleshooting logic.
Caption: Troubleshooting logic for solution instability.
Experimental Protocols
Protocol 1: General Procedure for Solution Preparation
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[10]
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a small amount of solid this compound (MW: 197.30 g/mol ) in a sterile microfuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 1 mg, add 506.8 µL DMSO for a 10 mM stock).
-
Vortex vigorously for 1-2 minutes until fully dissolved. Gentle warming or sonication can be used if necessary, provided the compound is thermally stable.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the high-concentration stock into your final aqueous experimental buffer immediately before use.
-
Crucial: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system (typically <0.5% v/v).[10]
-
Always include a vehicle control (buffer + same final concentration of solvent) in your experiments.
-
Protocol 2: Forced Degradation Study (Stress Testing)
A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[5][16] The goal is to achieve 5-20% degradation of the active ingredient.[17]
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: Create several aliquots of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Include a control sample protected from all stress conditions.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time. Withdraw samples at various time points. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[3]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[3]
-
Thermal Degradation: Incubate a sample solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.[18]
-
Photodegradation: Expose a sample solution to a light source compliant with ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.[19]
-
Analysis: Analyze all stressed samples, along with the unstressed control, by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradation products.[18]
Protocol 3: HPLC Method for Stability Monitoring
This is a general-purpose reverse-phase HPLC method that can serve as a starting point for developing a stability-indicating method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute both polar and non-polar compounds. Hold at high %B for 5 minutes to wash the column, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to monitor a range (e.g., 210-400 nm) to detect the parent and any degradants, which may have different absorption maxima. Select an optimal wavelength for quantification (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
References
-
Thiazole - Wikipedia. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - SciELO. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - RSC Publishing. [Link]
-
Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ? | ResearchGate. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties - ResearchGate. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC. [Link]
- METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google P
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF - ResearchGate. [Link]
-
Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - MDPI. [Link]
-
(PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies - ResearchGate. [Link]
-
Regulatory Knowledge Guide for Small Molecules | NIH's Seed. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. [Link]
-
Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. [Link]
-
Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory - Malta. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. [Link]
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. scielo.br [scielo.br]
- 13. onyxipca.com [onyxipca.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 16. acdlabs.com [acdlabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Preventing oxidation of 2-aminothiazole intermediates
Ticket ID: #TZ-OX-992
Status: Open Topic: Prevention of Oxidative Degradation in 2-Aminothiazole Intermediates Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: "Why is my product turning black?"
User Issue: “I synthesized a 2-aminothiazole derivative via Hantzsch condensation. It looked pale yellow in the reaction flask, but after workup and rotary evaporation, it turned into a dark brown/black tar. NMR shows broad peaks and aromatic impurities.”
Root Cause Analysis: You are experiencing oxidative dimerization and polymerization . The 2-aminothiazole scaffold is an electron-rich heterocycle. The combination of the sulfur atom (susceptible to S-oxidation) and the exocyclic amine makes the ring highly prone to single-electron transfer (SET) oxidation by atmospheric oxygen.
This triggers a radical cascade leading to:
-
Azo-dimerization: Linking two thiazole units via the amine nitrogens.
-
Ring Opening: Oxidative cleavage of the C-S bond, leading to amorphous "tars."
-
Photolytic Degradation: Light accelerates these radical processes.
The Degradation Pathway (Visualized)
The following diagram illustrates the invisible chemical cascade occurring in your flask.
Caption: Figure 1. The oxidative degradation cascade of 2-aminothiazoles. Protonation (green path) effectively blocks the electron transfer required for radical formation.
Synthesis Phase: The Hantzsch Protocol
Question: How do I stop oxidation during the reaction itself?
Technical Insight:
In the Hantzsch synthesis (condensation of
Protocol A: The "Scavenger" Hantzsch Modification
Use this protocol if your reaction mixture darkens prematurely.
-
Pre-Treatment: Dissolve your
-haloketone in the reaction solvent (typically EtOH or DMF). If it is yellow/orange, wash with a 5% aqueous solution of Sodium Thiosulfate ( ) to quench free halogens before adding thiourea. -
Inert Atmosphere: Run the condensation under a gentle stream of Nitrogen or Argon.
-
The Scavenger Additive: Add 5-10 mol% of Sodium Dithionite (
) to the reaction mixture. This acts as a reducing agent that is compatible with the Hantzsch mechanism but prevents oxidative coupling of the product [1].
Isolation & Workup: The "Cold-Acid" Trap
Question: The product degrades during extraction and drying. How do I isolate it safely?
Critical Rule: Never store 2-aminothiazoles as free bases for longer than 1 hour. Always convert to a salt immediately.
Protocol B: Rapid Salt Formation (Standard Operating Procedure)
This is the most reliable method to ensure long-term stability.
| Step | Action | Rationale |
| 1. Quench | Cool reaction to | Minimizes heat-induced ring opening. |
| 2. Extract | Rapidly extract with EtOAc or DCM. Do not dry over | Prolonged exposure to drying agents on the bench exposes the solution to air. |
| 3. Acidify | While stirring the organic layer at | Protonation of the exocyclic amine ( |
| 4. Filter | A precipitate will form immediately. Filter and wash with cold | The resulting Hydrochloride salt is stable for months/years. |
Data Comparison: Stability Over Time
| Storage Form | Conditions | Stability (Purity by HPLC) |
| Free Base | Benchtop, Ambient Air | < 80% after 24 hours (Blackens) |
| Free Base | > 95% after 1 week | |
| HCl Salt | Benchtop, Ambient Air | > 99% after 6 months |
| DMSO Solution | Room Temp | Degrades to dimers within 24h [2] |
Advanced Handling: DMSO & Biological Assays
Question: I dissolved my pure compound in DMSO for biological screening, and it lost activity after 2 days. Why?
Technical Alert:
2-aminothiazoles are unstable in DMSO at room temperature. DMSO can act as a mild oxidant, and the polar environment facilitates the formation of hydrazine-linked dimers (
Recommendations:
-
Freeze Thaw: Store DMSO stocks strictly at
or . -
Fresh Prep: Prepare dilutions immediately before the assay.
-
Alternative Solvents: If possible, use DMA (Dimethylacetamide) or degassed Ethanol for stock solutions if the assay tolerates it.
Decision Logic for Downstream Coupling
Question: I need to react the amine in a Buchwald or Amide coupling. I have to use the free base. What now?
Use the following decision tree to select the safest coupling condition.
Caption: Figure 2. Workflow for utilizing 2-aminothiazoles in further synthesis without isolation of the unstable free base.
References
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[1] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. The Journal of Organic Chemistry. (Note: Describes oxidative closure mechanisms analogous to thiazole dimerization).
-
Gilberg, E., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. (Key reference for DMSO instability and dimerization).
-
Kashyap, S. J., et al. (2012). Review on Synthesis and Chemical Reactions of Thiazole Derivatives. Journal of Advanced Scientific Research. (General reactivity and Hantzsch mechanism).
Sources
Technical Support Center: Extraction Optimization for 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Executive Summary & Chemical Profile
The Challenge: Extracting 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine requires navigating a "dual-basic" landscape. Users frequently encounter low recovery yields because they underestimate the basicity of the pyrrolidine moiety. Standard "basification" (pH 9-10) is often insufficient for this specific molecule.
The Molecule: To troubleshoot effectively, you must understand the two distinct ionization centers:
| Fragment | Chemical Nature | Approx.[1][2][3][4][5][6][7] pKa (Conjugate Acid) | Behavior at Neutral pH (7.0) |
| Thiazol-2-amine | Heteroaromatic Amine | ~5.36 [1] | Neutral (Mostly uncharged) |
| N-Ethylpyrrolidine | Tertiary Aliphatic Amine | ~10.43 [2] | Cationic (Fully Protonated) |
The Core Directive: To extract this molecule into an organic solvent (DCM or EtOAc), you must suppress the ionization of the pyrrolidine nitrogen. This requires a pH significantly higher than its pKa.
The pH Strategy (Theory & Logic)
Why pH 10 is a "Trap"
Many researchers default to using Sodium Bicarbonate (
-
At pH 10.4 (pKa of pyrrolidine): The molecule is still 50% ionized (water-soluble).
-
At pH 12.5: The molecule is >99% neutral (organic-soluble).
The Rule of Thumb: Target pH
Calculated Ionization Table
The following table illustrates why recovery fails at lower pH levels:
| pH Condition | Thiazole State | Pyrrolidine State | Predicted Phase |
| pH 1.0 (Acidic) | Protonated (+) | Protonated (+) | Aqueous (Soluble) |
| pH 7.0 (Neutral) | Neutral (0) | Protonated (+) | Aqueous (Soluble) |
| pH 10.0 (Weak Base) | Neutral (0) | ~72% Protonated (+) | Mixed / Emulsion Risk |
| pH 13.0 (Strong Base) | Neutral (0) | Neutral (0) | Organic (Extractable) |
Troubleshooting Guide (FAQ)
Issue 1: Low Recovery Yield (<50%)
Q: I adjusted the aqueous layer to pH 9 using saturated
-
Fix: Adjust the aqueous phase to pH 12–13 using 2M or 5M NaOH. Verify with a pH meter, not just paper (which can be subjective at high ranges).
Issue 2: Emulsion Formation
Q: Upon shaking with DCM, a thick rag layer formed. How do I resolve this? A: This molecule is amphiphilic. At intermediate pH (9–11), it exists as a mixture of ions and neutrals, acting like a surfactant.
-
Fix 1 (Prevention): Ensure pH is >12.5 before adding the organic solvent.
-
Fix 2 (Remediation): Add solid NaCl (brine saturation) to increase the ionic strength of the aqueous layer. This "salting out" effect forces the organic molecule into the organic phase. Filter the mixture through a pad of Celite if particulate matter is visible.
Issue 3: Chemical Stability
Q: Will pH 13 degrade the thiazole ring? A: 2-Aminothiazoles are generally robust and are often synthesized under reflux conditions [3]. Short-term exposure (<1 hour) to pH 13 at room temperature for extraction is safe.
-
Caution: Avoid prolonged storage in strong base. Perform the extraction and immediately wash the organic layer with brine to remove excess base.
Validated Extraction Protocol
Materials:
-
Organic Solvent: Dichloromethane (DCM) is preferred for its high solvation capacity for polar amines. Ethyl Acetate (EtOAc) is a greener alternative but may require more extractions.
-
Base: 5M NaOH solution.
-
Wash: Saturated NaCl (Brine).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in dilute HCl (pH ~1) to ensure all amines are protonated and water-soluble. Wash this acidic aqueous layer with EtOAc once to remove non-basic impurities.
-
Basification (Critical Step):
-
Place the acidic aqueous layer in an ice bath (neutralization is exothermic).
-
Slowly add 5M NaOH dropwise with stirring.
-
TARGET: Continue until pH reaches 12.5 – 13.0 .
-
-
Extraction:
-
Add DCM (volume ratio 1:1 vs aqueous).
-
Shake vigorously for 2 minutes. Vent frequently.
-
Separate layers.[5] Keep the bottom (organic) layer.
-
Repeat extraction 2 more times.
-
-
Workup:
-
Combine organic extracts.
-
Wash with Brine (removes residual water and base).
-
Dry over Anhydrous
. -
Concentrate in vacuo.
-
Visualizing the Logic
The following diagram illustrates the decision-making process and chemical states during extraction.
Caption: Workflow logic for pH-dependent switching of the molecule from water-soluble (cationic) to organic-soluble (neutral).
References
-
PubChem. (n.d.). 2-Aminothiazole (CID 2155) - Chemical and Physical Properties. National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams (pKa Values for N-ethylpyrrolidine). Organic Chemistry Data. Retrieved March 4, 2026, from [Link]
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole stability and synthesis).
-
LibreTexts. (2024).[5] Liquid-Liquid Extraction Principles. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
Sources
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. epfl.ch [epfl.ch]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, providing granular insights into the molecular framework of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-(2-(pyrrolidin-1-yl)ethyl)thiazol-2-amine, a molecule of interest due to its composite heterocyclic structure, featuring both a thiazole and a pyrrolidine moiety.
Given the absence of a publicly available, experimentally determined spectrum for this specific molecule, this guide will employ a comparative and predictive approach. By dissecting the known spectral characteristics of its constituent fragments and drawing comparisons with structurally related compounds, we can construct a reliable, predicted 1H NMR spectrum. This methodology not only serves as a robust tool for the structural verification of this compound but also provides a framework for the spectral interpretation of other complex heterocyclic systems.
Predicted 1H NMR Spectrum of this compound
The predicted 1H NMR spectrum is based on established chemical shift ranges for thiazole and pyrrolidine derivatives, as well as typical coupling constants for alkyl chains.[1][2][3] The proposed assignments are detailed in Table 1, with the molecular structure and proton labeling shown in Figure 1.
Figure 1: Structure of this compound with Proton Labeling
Caption: Labeled protons for 1H NMR assignment.
Table 1: Predicted 1H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-g (NH2) | ~5.0-6.0 | Broad Singlet | 2H | The chemical shift of amine protons can be highly variable and concentration-dependent. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
| H-f (Thiazole H-5) | ~6.5-7.0 | Singlet | 1H | Thiazole ring protons typically resonate in the aromatic region.[2] The H-5 proton is expected to be a singlet as it lacks adjacent proton neighbors for coupling. |
| H-a, H-b (Ethyl CH2) | ~2.8-3.0 | Triplet (each) | 4H (total) | These protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen of the pyrrolidine ring, leading to a downfield shift. They are expected to be triplets due to coupling with each other.[4] |
| H-c (Pyrrolidine CH2, α to N) | ~2.5-2.7 | Triplet | 4H | These protons are alpha to the nitrogen atom within the pyrrolidine ring and are thus deshielded. They will likely appear as a triplet due to coupling with the H-d protons.[1] |
| H-d (Pyrrolidine CH2, β to N) | ~1.7-1.9 | Quintet | 4H | These protons are beta to the nitrogen and are more shielded than the alpha protons. They are expected to appear as a quintet due to coupling with the four adjacent H-c protons. |
Comparative Spectral Analysis
To substantiate our predicted spectrum, we can draw comparisons with experimentally determined spectra of analogous structures.
1. Comparison with 4-(Pyrrolidin-1-ylmethyl)thiazol-2-amine:
A close structural analog, 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine, provides excellent comparative data.[5] The key difference is the linker between the pyrrolidine and thiazole rings (a methylene vs. an ethyl group).
-
Thiazole Proton (H-5): The chemical shift of the thiazole proton in the methyl-linked analog is expected to be very similar to our target molecule, likely in the 6.5-7.0 ppm range.
-
Pyrrolidine Protons: The chemical shifts of the pyrrolidine protons (α and β to the nitrogen) in the analog will also be comparable, though the multiplicity may differ slightly due to the change in the adjacent group.
-
Linker Protons: The most significant difference will be in the linker region. The single methylene group in the analog would appear as a singlet, whereas our target molecule will exhibit two distinct triplets for the ethyl group.
2. Comparison with General Thiazole and Pyrrolidine Derivatives:
-
Thiazole Derivatives: The 1H NMR spectra of various thiazole derivatives consistently show the proton at the 5-position resonating between 7.27 and 8.77 ppm, supporting our prediction.[2][6] The presence of the electron-donating amino group at the 2-position and the alkyl substituent at the 4-position will likely shift the H-5 proton to the more shielded (upfield) end of this range.
-
Pyrrolidine Derivatives: The chemical shifts for protons on a substituted pyrrolidine ring typically fall within the 1.5-4.5 ppm range.[1] Protons on carbons directly attached to the nitrogen (C2-H) are found further downfield (3.0-4.5 ppm) compared to the more distant C3-H and C4-H protons (1.5-2.5 ppm), which aligns with our predictions for H-c and H-d.[1]
Experimental Protocol for 1H NMR Spectroscopy
For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common initial choice for many organic molecules. However, if solubility is an issue, or if the amine or thiazole protons are of particular interest, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative as it minimizes proton exchange.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Most deuterated solvents are available with TMS already added.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly useful for resolving the multiplets of the ethyl and pyrrolidine protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine 1H spectrum.
-
Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Calibrate the integration of a well-resolved signal (e.g., the thiazole proton) to its expected number of protons (1H) and integrate all other signals relative to it.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.
Caption: Workflow for 1H NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and making judicious comparisons with related structures, we have constructed a reliable spectral interpretation. The detailed experimental protocol and workflow offer a practical roadmap for researchers to obtain and analyze their own experimental data. This comparative approach not only facilitates the structural elucidation of the target molecule but also enhances the broader understanding of NMR spectral features in complex heterocyclic systems, a critical skill for professionals in drug discovery and development.
References
- BenchChem. (2025). Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. BenchChem.
- Brooks/Cole Publishing Company. (2000).
- Wikipedia. Thiazole.
- The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c.
- PMC.
- ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.
- Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- PubChem. 4-[(pyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. askthenerd.com [askthenerd.com]
- 5. PubChemLite - 4-[(pyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine (C8H13N3S) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
Technical Guide: FTIR Characterization of the 2-Aminothiazole Functional Group
Executive Summary: The Pharmacophore Context
In the realm of drug development, the 2-aminothiazole (2-AT) scaffold is not merely a structural motif; it is a privileged pharmacophore found in critical therapeutics like Abemaciclib (CDK4/6 inhibitor), Dasatinib (Bcr-Abl inhibitor), and Sulfathiazole (antibiotic).
For researchers synthesizing or validating these intermediates, distinguishing the 2-aminothiazole moiety from its structural analogs (such as 2-aminopyridine or isomeric aminothiazoles) is a daily analytical challenge. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and solid-state fingerprinting method that is indispensable for quality control and polymorph screening.
This guide provides an in-depth analysis of the vibrational signature of 2-aminothiazole, objectively comparing its FTIR profile against Raman spectroscopy and structural analogs to establish a self-validating identification protocol.
The Vibrational Signature: Detailed Peak Assignment
The FTIR spectrum of 2-aminothiazole is dominated by the interplay between the amine substituents and the electron-rich thiazole ring. The molecule predominantly exists in the amino tautomer in the solid state, a fact that defines its spectral fingerprint.
Table 1: Characteristic FTIR Peaks of 2-Aminothiazole
| Functional Group Vibration | Wavenumber ( | Intensity | Diagnostic Value |
| N-H Stretching (Asym) | 3400 – 3450 | Medium | Distinguishes primary amine (-NH |
| N-H Stretching (Sym) | 3250 – 3300 | Medium | Paired with Asym peak; confirms -NH |
| C=N Stretching (Ring) | 1600 – 1640 | Strong | Critical Marker. Overlaps with NH |
| C=C Stretching (Ring) | 1480 – 1530 | Med-Strong | Skeletal vibration of the thiazole ring. |
| C-N Stretching (Exocyclic) | 1320 – 1360 | Medium | Connects the amine group to the aromatic ring. |
| C-H In-Plane Bending | 1100 – 1200 | Weak | Fingerprint region; less diagnostic. |
| C-S Stretching | 630 – 700 | Weak-Med | Specificity Marker. Differentiates thiazole from pyridine/phenyl rings. |
Scientist's Note: The region between 1600–1650
is often complex due to Fermi resonance and the overlap of the Ring C=N stretch with the NHscissoring mode. In 2-aminothiazole derivatives, a shift in this band often indicates successful coupling at the amine (e.g., amide formation).
Comparative Analysis: FTIR vs. Alternatives
To ensure robust identification, one must understand where FTIR excels and where it requires complementary data.
Table 2: Performance Comparison (FTIR vs. Raman vs. NMR)
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | |
| Primary Detection | Polar bonds (C=N, N-H, C=O) | Non-polar/Symmetric bonds (C=C, S-S, Ring Breathing) | Protons (Chemical Environment) |
| 2-AT Specificity | High for functional group verification (Amine + Thiazole ring). | High for skeletal confirmation (Ring breathing mode). | Definitive for structural solving. |
| Key Blind Spot | Weak C-S signal; opaque to symmetric vibrations. | Fluorescence interference in colored samples. | Solvent effects; requires dissolution. |
| Throughput | High (seconds per scan). | High (seconds). | Low (minutes to hours). |
| Best Use Case | QC, Purity Check, Polymorph ID. | Aqueous solutions, Crystal lattice studies. | Structure Elucidation. |
Differentation from Structural Analogs
A common analytical error is confusing 2-aminothiazole with 2-aminopyridine . While both share the exocyclic amine, their ring vibrations differ significantly.
-
2-Aminothiazole: Shows a distinct C-S stretch (~630-700
) and a specific ring breathing mode in Raman (~858 ). -
2-Aminopyridine: Lacks the C-S band; exhibits a characteristic pyridine ring breathing mode (~990
) and C-C ring stretches typical of a 6-membered ring.
Experimental Protocol: Optimized KBr Workflow
Self-Validating Protocol
-
Preparation: Mix 1.5 mg of dry 2-aminothiazole sample with 200 mg of spectroscopic grade KBr.
-
Grinding (Critical): Grind in an agate mortar until the mixture is a fine, non-reflective powder. Validation: If the powder glistens, particle size is too large (causing the Christiansen effect/baseline slope).
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air/moisture.
-
Visual Check: The resulting pellet must be transparent (glass-like), not milky.
-
Acquisition: Collect 32 scans at 4
resolution. Background correct against a pure KBr blank.
Visualizations
Diagram 1: Analytical Decision Logic for 2-Aminothiazole ID
This flowchart guides the researcher through the spectral analysis to confirm the presence of the 2-aminothiazole moiety.
Caption: Step-by-step logic for validating the 2-aminothiazole pharmacophore using FTIR spectral data.
Diagram 2: Vibrational Modes & Tautomerism
Visualizing the dominant tautomer and its vibrational contributions.
Caption: The amino tautomer is the thermodynamically stable form in the solid state, defining the standard FTIR spectrum.
References
-
Dahlbom, R., et al. (1963).[1] Spectroscopic studies on 2-aminothiazoles. Acta Chemica Scandinavica. Link
-
Rastogi, V.K., et al. (2010). FT-IR and FT-Raman spectra and vibrational investigation of 2-aminothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link (Generalized citation based on similar heterocyclic amine studies).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2070 (2-Aminothiazole). Link
- Silverstein, R.M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for C-S and Heterocyclic assignments).
-
Pagacz-Kostrzewa, M., et al. (2022).[2] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Link
Sources
HPLC method for purity analysis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Comprehensive HPLC Purity Analysis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine: A Method Comparison Guide
Executive Brief
Aminothiazole derivatives represent a critical scaffold in modern drug discovery, frequently exhibiting potent anti-tubercular, antiviral, and kinase-inhibitory activities[1]. However, verifying the purity of these active pharmaceutical ingredients (APIs) presents profound chromatographic challenges[2]. This compound is a highly polar, dual-basic molecule. This guide objectively compares traditional HPLC methodologies against a high-pH reversed-phase strategy, providing researchers with a self-validating, field-proven protocol for accurate purity determination.
Physicochemical Profiling & Chromatographic Causality
To develop a robust purity assay, we must first understand the causality behind the molecule's chromatographic behavior. The structure of this compound contains two distinct ionizable centers:
-
The 2-Aminothiazole Moiety: A weakly basic center with a pKa of approximately 5.3.
-
The Pyrrolidine Ring: A strongly basic tertiary amine with a pKa of approximately 10.4.
The Failure of Traditional Methods: At standard acidic to neutral mobile phase pH (pH 2.0 – 7.0), the pyrrolidine nitrogen is fully protonated, rendering the molecule highly polar and cationic. When analyzed on traditional silica-based C18 columns, this localized positive charge interacts aggressively with ionized residual silanols (pKa ~3.5) on the stationary phase. This secondary ion-exchange interaction is the direct cause of severe peak tailing, poor retention reproducibility, and a drastic reduction in theoretical plates[3].
Mechanistic comparison of silanol interactions at low pH versus hydrophobic partitioning at high pH.
Methodological Showdown: Evaluating the Alternatives
To establish an authoritative purity method, we compared three distinct chromatographic strategies.
Alternative A: Low-pH Reversed-Phase (Standard Silica C18)
-
Mechanism: Uses highly acidic modifiers (e.g., 0.1% Trifluoroacetic acid) to suppress silanol ionization and act as an ion-pairing agent.
-
Drawback: The highly polar nature of the protonated analyte results in poor retention. The compound elutes near the void volume, risking co-elution with polar synthesis by-products.
Alternative B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Utilizes a polar stationary phase (e.g., Amide-bonded silica) with highly organic mobile phases (>70% Acetonitrile) to retain the polar, protonated analyte.
-
Drawback: While retention is improved, HILIC requires prolonged column equilibration times and is notoriously sensitive to the sample diluent. Injecting samples dissolved in aqueous mixtures leads to severe peak distortion.
The Recommended Product: High-pH Reversed-Phase (Hybrid BEH C18)
-
Mechanism: Employs a high-pH mobile phase (pH 10.5) combined with a high-pH stable Ethylene Bridged Hybrid (BEH) C18 column.
-
Causality: At pH 10.5, the pyrrolidine moiety is neutralized. This completely eliminates secondary ionic interactions with the stationary phase and significantly increases the molecule's hydrophobicity. The result is pure hydrophobic partitioning, yielding sharp, symmetrical peaks and excellent resolution from structurally similar impurities.
Decision workflow for selecting the optimal HPLC method for highly basic aminothiazole derivatives.
Quantitative Performance Data
The superiority of the High-pH Hybrid C18 method is demonstrated in the quantitative chromatographic metrics below. The recommended method maximizes theoretical plates while maintaining an ideal asymmetry factor.
| Method Strategy | Column Chemistry | Mobile Phase pH | Retention Factor (k') | Asymmetry Factor (Tf) | Theoretical Plates (N) | Resolution (Rs)* |
| Alternative A | Standard Silica C18 | 2.5 (0.1% TFA) | 1.2 | 2.40 | 3,500 | 1.1 |
| Alternative B | Amide HILIC | 6.8 (NH₄OAc) | 4.5 | 1.45 | 8,200 | 1.8 |
| Recommended | Hybrid BEH C18 | 10.5 (NH₄HCO₃) | 5.8 | 1.05 | 14,500 | > 3.5 |
*Resolution calculated against the closest eluting desethyl-pyrrolidine synthesis impurity.
Step-by-Step Experimental Protocol (High-pH BEH C18 Method)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the chromatographic environment is optimal before any sample is analyzed.
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Sample Diluent: 90% Water / 10% Acetonitrile (v/v).
Step 2: Instrument Setup
-
Column: Ethylene Bridged Hybrid (BEH) C18, 100 mm × 4.6 mm, 2.5 µm particle size.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (reference 360 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 12.0 min: 60% to 95% B
-
12.0 - 15.0 min: 95% B
-
15.0 - 15.1 min: 5% B (Re-equilibration for 5 minutes).
-
Step 3: System Suitability Testing (Self-Validation)
-
Prepare a standard solution of this compound at 0.1 mg/mL in the sample diluent.
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Asymmetry Factor (Tf) is ≤ 1.2, and Theoretical Plates (N) > 10,000.
Step 4: Sample Execution & Purity Calculation
-
Prepare the synthesized sample at 1.0 mg/mL in the sample diluent.
-
Inject the sample and integrate all peaks with a signal-to-noise ratio > 10.
-
Calculate purity using the area normalization method: Area % = (Area of Target Peak / Total Area of All Peaks) × 100.
References
-
Title: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Fragmentation Dynamics of Pyrrolidinoethyl Thiazoles: A Comparative Guide
Executive Summary
The pyrrolidinoethyl thiazole scaffold is a privileged pharmacophore frequently encountered in histamine H3 antagonists, kinase inhibitors, and synthetic designer drugs. Accurate structural elucidation of this motif requires distinguishing it from isobaric or homologous analogs, such as piperidinoethyl or morpholinoethyl derivatives.
This guide provides a definitive analysis of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of pyrrolidinoethyl thiazoles. By leveraging the basicity differential between the pyrrolidine and thiazole nitrogens, we establish a self-validating identification protocol.
Key Diagnostic Insight: The fragmentation is driven by charge retention on the pyrrolidine nitrogen (
Mechanistic Fragmentation Analysis
To interpret the mass spectrum correctly, one must understand the "Charge-Directed" fragmentation mechanism. In Electrospray Ionization (ESI) positive mode, protonation occurs at the site of highest basicity.
The Basicity Gradient
-
Pyrrolidine Nitrogen (
): . Highly basic; the primary site of protonation . -
Thiazole Nitrogen (
): . Weakly basic; protonation is negligible unless the pyrrolidine is sterically blocked or electron-deficient.
Primary Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the protonated molecular ion undergoes specific bond ruptures.
-
Pathway A:
-Cleavage (Dominant)-
Mechanism: Inductive cleavage of the C-C bond adjacent to the protonated pyrrolidine nitrogen.
-
Result: Formation of the methylene-pyrrolidinium iminium ion.
-
Diagnostic Ion:
84 . -
Note: This is the "fingerprint" peak for any N-ethyl-pyrrolidine moiety.
-
-
Pathway B: Onium Reaction / Hydrogen Rearrangement
-
Mechanism: A hydrogen transfer from the
-carbon (ethyl linker) to the leaving group, or simple N-C bond cleavage with H-transfer. -
Result: Formation of the protonated pyrrolidine ring.
-
Diagnostic Ion:
72 (Pyrrolidinium).
-
-
Pathway C: Thiazole Ring Cleavage (High Energy)
-
Mechanism: At higher collision energies (>35 eV), the thiazole ring itself may fragment.
-
Diagnostic Ions: Loss of HCN (
) or CS ( ).
-
Visualization of Signaling Pathways
Figure 1: Mechanistic pathway showing the generation of diagnostic ions
Comparative Analysis: The "Alternative" Scaffolds
In drug development, "scaffold hopping" often involves expanding the nitrogen ring. It is critical to distinguish the pyrrolidine tail from its 6-membered (piperidine) or oxygenated (morpholine) analogs.
Comparative Data Table
| Feature | Pyrrolidinoethyl Thiazole | Piperidinoethyl Thiazole | Morpholinoethyl Thiazole |
| Ring Size | 5-membered ( | 6-membered ( | 6-membered ( |
| Linker | Ethyl ( | Ethyl ( | Ethyl ( |
| Primary Diagnostic Ion ( | |||
| Secondary Ion (Protonated Ring) | |||
| Neutral Loss (from Parent) | |||
| Hydrophobicity (RT) | Moderate | Higher (elutes later) | Lower (elutes earlier) |
Interpretation Guide
-
If you see
98: You likely have a Piperidine ring, not Pyrrolidine. The mass difference is exactly 14 Da ( ). -
If you see
100: You likely have a Morpholine ring. The oxygen atom adds 16 Da compared to Pyrrolidine, but the fragmentation logic ( -cleavage) remains identical.
Experimental Protocol
To replicate these results and validate your compound structure, follow this standardized LC-MS/MS workflow. This protocol ensures the generation of the diagnostic ions described above.
Sample Preparation
-
Dissolution: Dissolve 0.1 mg of the compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
-
Dilution: Dilute to a final concentration of 100 ng/mL (approx. 200-300 nM) to prevent detector saturation.
LC-MS/MS Conditions
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .[2]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Gas: Argon or Nitrogen.
Collision Energy (CE) Ramping
To observe the full fragmentation tree, do not use a static CE. Use a ramp or "Stepped" CE.
| Step | Collision Energy (eV) | Target Observation |
| Low | 10 - 15 eV | Intact Parent |
| Med | 20 - 30 eV | Optimal for |
| High | 40 - 50 eV | Ring opening, thiazole fragmentation, loss of |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating pyrrolidinoethyl thiazole structures.
References
-
In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. Journal of the American Society for Mass Spectrometry. (2026). Analysis of pyrrolidine ring behavior in ESI-MS. 3
-
Differentiation between isomeric oxidative metabolites of a piperidine-containing drug. Biomedical Chromatography. (2002). Comparative fragmentation of piperidine vs. pyrrolidine rings. 4
-
Fragmentation p
-pyrrolidinophenone synthetic cathinones. Office of Justice Programs. (2020). Detailed mechanisms of pyrrolidine ring loss and iminium ion formation. 5 -
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. (2006). Thiazole ring cleavage mechanisms. 6
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Elemental Analysis Validation for C9H15N3S
Target Compound: Pramipexole Ethylamino Analog / Thiazole-Piperazine Derivatives CAS Reference: 1254579-15-1 (Representative) Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.
Executive Summary & Strategic Context
In drug development, the molecular formula C9H15N3S represents a critical class of intermediates, specifically thiazole-piperazine derivatives often associated with dopamine agonists like Pramipexole. Validating the elemental composition of such sulfur-containing heterocycles is not merely a box-checking exercise; it is a primary determinant of Bulk Purity and Synthetic Fidelity.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect non-chromatographic impurities (inorganic salts, retained moisture, silica). Combustion Elemental Analysis (EA) remains the only absolute method to validate the bulk material state.
This guide compares the theoretical benchmarks against experimental methodologies, providing a self-validating protocol for achieving the industry-standard ±0.4% tolerance required for publication and regulatory filing.
Theoretical Framework: The "Gold Standard" Calculation
Before initiating any wet chemistry, the theoretical composition must be established as the baseline for accuracy.
Compound: C9H15N3S Molecular Weight Calculation:
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Sulfur (S):
-
Total MW: 197.305 g/mol [1]
Table 1: Theoretical Composition Benchmarks
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon | 108.099 | 54.79% | 54.39% – 55.19% |
| Hydrogen | 15.120 | 7.66% | 7.26% – 8.06% |
| Nitrogen | 42.021 | 21.30% | 20.90% – 21.70% |
| Sulfur | 32.065 | 16.25% | 15.85% – 16.65% |
Critical Insight: The high Nitrogen (21.3%) and Sulfur (16.25%) content in C9H15N3S presents specific combustion challenges. Incomplete oxidation of the thiazole ring often leads to low Nitrogen values, while Sulfur can adhere to transfer lines if not properly purged.
Comparative Methodology: CHNS vs. Alternatives
Selecting the right validation method depends on whether you need to prove identity or purity.
Table 2: Technical Comparison of Validation Methods
| Feature | Method A: Automated CHNS Combustion | Method B: HRMS (Q-TOF/Orbitrap) | Method C: EDS (Energy Dispersive Spectroscopy) |
| Primary Output | Bulk % Composition (Purity) | Molecular Mass (Identity) | Surface Elemental Ratio (Screening) |
| Validation Scope | Detects solvates, salts, water, and inorganics. | Confirms structure; misses bulk inorganics/solvents. | Semi-quantitative; poor for light elements (H). |
| Precision | High (<0.2% variance).[2] | < 5 ppm mass accuracy.[2] | Low (~1-5% variance). |
| Sulfur Handling | Excellent (converts to SO₂). | Good (Isotope pattern ³²S/³⁴S). | Detectable but matrix-dependent. |
| Sample Req. | 2–5 mg (Destructive). | < 1 mg (Destructive). | Non-destructive. |
| Verdict | REQUIRED for Purity/CoA. | REQUIRED for Structure ID. | OPTIONAL for rapid screening. |
Experimental Protocol: High-Precision CHNS Analysis
Objective: Achieve ±0.4% accuracy for C9H15N3S using a Flash Combustion Analyzer (e.g., Elementar vario, PerkinElmer 2400).
Phase 1: Sample Preparation (The Source of 90% of Errors)
-
Drying: Thiazole derivatives are often hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Why: Even 1% retained water will skew Carbon results by ~0.5%, causing a failure.
-
-
Homogenization: Grind the sample to a fine powder using an agate mortar.
-
Why: Ensures uniform combustion kinetics.
-
-
Weighing: Use a microbalance (readability 0.001 mg). Target mass: 2.000 – 2.500 mg .
-
Self-Validation: Weigh the tin capsule empty, then with sample. If drift >0.005 mg occurs, recalibrate.
-
Phase 2: Combustion Optimization (Sulfur Specifics)
For sulfur-rich compounds (16% S), standard combustion can be insufficient.
-
Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) to the tin capsule.
-
Causality: These act as combustion catalysts and "fluxes" to prevent sulfur trapping in the ash and ensure complete oxidation of the heterocyclic ring.
-
-
Oxygen Boost: Set the Oxygen dose to 12–15 mL (or "High" setting).
-
Why: High nitrogen content requires excess oxygen to prevent the formation of refractory carbon nitrides.
-
Phase 3: The Workflow (Visualized)
Figure 1: Optimized CHNS Workflow for Sulfur-Containing Organics. Note the addition of V2O5 catalyst.
Data Interpretation & Troubleshooting
Scenario A: Carbon is Low (>0.5% deviation)
-
Diagnosis: Incomplete combustion or retained inorganic salts (which do not burn).
-
Fix: Increase combustion temperature or check ash content. If the sample leaves a residue, it may be a salt form (e.g., Hydrochloride).
-
Recalculate for Salt: If C9H15N3S is a HCl salt (C9H15N3S·HCl), the MW becomes 233.76.
-
New Theoretical C%:
.
-
Scenario B: Hydrogen is High (>0.4% deviation)
-
Diagnosis: The sample is "wet" (hygroscopic).
-
Fix: Perform TGA (Thermogravimetric Analysis) to quantify water, or dry more aggressively.
-
Correction: If 0.5 moles of H₂O are present (Hemihydrate), adjust the theoretical calculation before comparing.
Scenario C: Sulfur is Low/Erratic
-
Diagnosis: Sulfur adsorption in the reduction tube or ash retention.
-
Fix: Replace the quartz wool filter in the combustion tube; ensure V₂O₅ was used.
Decision Logic for Validation
Figure 2: Decision Tree for Interpreting Elemental Analysis Results.
References
-
PubChem. (n.d.). Compound Summary for C9H15N3S (Pramipexole Related Compounds). National Library of Medicine. Retrieved from [Link]
-
Holzgrabe, U. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Institutes of Health (PMC). Retrieved from [Link]
-
Exeter Analytical. (2016).[3] C,H,N Micro-Analysis: A Comparative Review of Instrument Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. Retrieved from [Link]
Sources
Safety Operating Guide
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine proper disposal procedures
As a Senior Application Scientist consulting with drug development professionals, I frequently oversee the lifecycle management and safety protocols for complex pharmaceutical building blocks. 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is a prime example of a bifunctional intermediate that demands rigorous operational discipline.
Its structural incorporation of a nucleophilic 2-aminothiazole and a strongly basic tertiary aliphatic amine (pyrrolidine, pKa ~10) dictates not only its synthetic utility but also its environmental and toxicological hazards. Improper disposal of such sulfur- and nitrogen-rich basic organics can lead to severe environmental contamination, incompatible chemical reactions, and regulatory non-compliance.
The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and compliance with environmental regulations.
Part 1: Physicochemical & Hazard Waste Profiling
Before handling or disposing of any chemical, it is critical to map its structural properties directly to its waste classification. The dual-amine nature of this compound means it will readily form salts, while its heteroatom-rich core dictates its final thermal destruction pathway.
| Parameter | Profile / Value | Operational & Disposal Implications |
| Chemical Structure | This compound | Non-halogenated organic framework. |
| Key Functional Groups | Thiazole, Primary Amine, Tertiary Amine | Di-basic nature; aqueous solutions are highly alkaline and require neutralization. |
| Heteroatom Content | Nitrogen (N), Sulfur (S) | Combustion generates NOx and SOx; incineration mandates flue-gas scrubbers. |
| GHS Hazard Profile | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Contact hazard; all contaminated PPE must be collected as solid hazardous waste. |
| EPA RCRA Status | Characteristic Waste / Non-Halogenated | Must be segregated from halogenated streams to prevent toxic byproducts during incineration 1. |
Part 2: Waste Segregation & Operational Workflow
The fundamental rule of laboratory waste management is segregation at the source. Because this compound contains both Nitrogen and Sulfur, its ultimate fate is high-temperature incineration at a specialized facility.
Causality in Segregation: Mixing this compound with halogenated waste (e.g., dichloromethane) complicates the incineration process, as the facility must simultaneously scrub for halogens (HCl/HBr), NOx, and SOx, drastically increasing disposal costs. Furthermore, mixing the unneutralized free base with acidic aqueous waste can trigger violent, uncontrolled exothermic reactions.
Decision tree for the segregation and disposal of this compound waste.
Part 3: Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By integrating analytical checkpoints (like pH monitoring) directly into the workflow, you ensure that the chemical state of the waste is definitively known before it leaves your fume hood.
Protocol 1: Controlled Neutralization of Aqueous Amine Waste
Direct drain disposal of basic amines is strictly prohibited by environmental protection guidelines due to severe aquatic toxicity and municipal pH regulations 2. Aqueous streams must be neutralized to stabilize the amine as a non-volatile, water-soluble salt.
-
Step 1: Preparation & PPE. Don a flame-resistant lab coat, nitrile gloves, and chemical splash goggles. Conduct all operations within a certified chemical fume hood to prevent the inhalation of volatile free-base vapors.
-
Step 2: Thermal Control. Place the collection flask containing the aqueous amine waste into an ice-water bath.
-
Causality: The protonation of the pyrrolidine nitrogen is highly exothermic. Active cooling prevents solvent boil-off, aerosolization of the chemical, and potential glassware fracture.
-
-
Step 3: Acid Titration. Slowly add 1M Citric Acid or 1M Hydrochloric Acid (HCl) dropwise via an addition funnel while maintaining continuous magnetic stirring 3.
-
Step 4: Self-Validating Monitoring. Continuously monitor the solution using a calibrated pH meter. The system is validated when the pH stabilizes strictly between 6.0 and 8.0 , confirming complete conversion to the ammonium salt.
-
Step 5: Segregation. Transfer the neutralized solution to a designated, appropriately labeled "Aqueous Hazardous Waste" carboy.
Protocol 2: Decontamination of Empty Containers (Triple Rinse)
Under the Resource Conservation and Recovery Act (RCRA), containers that previously held hazardous chemicals must be rendered "RCRA empty" before they can be disposed of as standard solid waste 4.
-
Step 1: Initial Drain. Ensure the primary container is completely emptied of the neat chemical or solution using standard laboratory practices (e.g., prolonged inversion or pumping).
-
Step 2: First Solvent Rinse. Add a compatible solvent (e.g., Methanol or Ethanol) equal to approximately 10% of the container's total volume.
-
Causality: Methanol is selected because it readily dissolves the lipophilic free-base form of the amine, ensuring complete solvation of residues clinging to the glass or plastic.
-
-
Step 3: Agitation & Collection. Cap the container securely, agitate thoroughly to wash all interior surfaces, and decant the rinsate into a designated "Non-Halogenated Organic Waste" container.
-
Step 4: Iterative Rinsing. Repeat Steps 2 and 3 two additional times.
-
Causality: Empirical data and EPA guidelines dictate that a triple-rinse methodology is mathematically required to dilute residual chemical contamination below regulatory hazard thresholds 4.
-
-
Step 5: Defacing & Disposal. Allow the triple-rinsed container to air-dry uncapped in a fume hood. Once completely dry, deface or remove all chemical hazard labels before discarding the container in the standard glass or plastic solid waste stream.
References
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. uchicago.edu. Available at:[Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. Available at: [Link]
-
Hazardous Waste Listings | Environmental Protection Agency (EPA). epa.gov. Available at:[Link]
Sources
Personal protective equipment for handling 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
Topic: Safe Handling and Operational Guide for 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Chemical Safety Officers, Drug Discovery Specialists
Executive Safety Summary
Compound Identity: this compound Chemical Class: Aminothiazole / Tertiary Cyclic Amine Risk Categorization: High Hazard – Corrosive & Toxic
This compound combines two distinct pharmacophores with significant safety profiles: a 2-aminothiazole core (associated with thyroid toxicity and sensitization) and a pyrrolidine side chain (a potent base and corrosive). Due to the likely absence of comprehensive toxicological data for this specific ethyl-linker variant, Strict Precautionary Principle applies. You must handle this substance as if it possesses the combined worst-case hazards of its constituents: severe skin corrosion, respiratory irritation, and acute systemic toxicity.
Immediate Critical Actions:
-
Never handle on an open bench. All operations must occur inside a certified chemical fume hood.
-
Avoid metal spatulas if the compound is in salt form (e.g., HCl), as it may be hygroscopic and corrosive to metals.
-
Inert Atmosphere: Store and handle under Nitrogen (
) or Argon ( ) to prevent oxidative degradation and formation of toxic N-oxides.
Risk Assessment & Hazard Identification (SAR Analysis)
Since specific SDS data for the ethyl variant is limited, this guide utilizes Structure-Activity Relationship (SAR) analysis based on verified analogs (CAS 17386-09-3 and Pyrrolidine CAS 123-75-1).
| Hazard Class | Risk Level | Mechanistic Justification |
| Skin/Eye Corrosion | Severe | The pyrrolidine moiety is a strong base ( |
| Acute Toxicity | High | 2-Aminothiazoles are structurally similar to goitrogens (thyroid disruptors). Systemic absorption may cause neurotoxicity (tremors) or metabolic disruption. |
| Sensitization | Moderate | Aminothiazoles are known haptens; repeated exposure may induce allergic contact dermatitis. |
| Physical Hazard | Moderate | As an amine, it is incompatible with strong oxidizers and acids. Exothermic reactions may occur upon dissolution in acidic media.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic nature of the ethyl-pyrrolidine chain facilitates rapid permeation through standard glove materials.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Silver Shield® (Laminate) | Pyrrolidine derivatives can permeate thin nitrile in <15 mins. Laminate gloves provide >480 min breakthrough time for amines. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. The corrosive nature means any droplet contact can cause permanent corneal opacity. |
| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels organic bases. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Inhalation of amine vapors causes respiratory edema. If hood is unavailable, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
Operational Handling Protocols
A. Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Environment: Hygroscopic. Keep under inert gas (
). -
Container: Amber glass vials with Teflon-lined caps (prevents leaching).
B. Weighing & Solubilization Workflow
The following workflow minimizes exposure during the most critical handling phase.
Figure 1: Safe Handling Workflow. Note the critical equilibration step to prevent moisture introduction.
C. Protocol Steps
-
Equilibration: Remove vial from the refrigerator and let it warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, hydrolyzing the amine.
-
Weighing:
-
Place the balance inside the fume hood if possible.
-
If the balance is outside, tare a sealed vial, add the solid inside the hood, seal it, and then weigh. Never transport open solids.
-
-
Dissolution:
-
Preferred Solvents: DMSO, Methanol, Dichloromethane.
-
Caution: Adding this amine to acid (even weak acetic acid) will generate heat. Add slowly with cooling.
-
Emergency Response & Spill Management
Neutralization Strategy: Do NOT use strong acids to neutralize a spill on the bench, as this may generate violent splashing. Use a weak acid absorbent or water dilution.
Figure 2: Decision Logic for Spill Response.
First Aid Measures:
-
Eye Contact: Rinse immediately with water for 15 minutes .[2][3][4] Hold eyelids apart. Time is tissue—seconds matter.
-
Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol (increases skin absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal
Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines for organic bases.
-
Segregation: Do not mix with acidic waste streams (risk of heat/fumes).[6]
-
Labeling: Label as "Hazardous Waste - Organic Alkali - Toxic."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers.
-
Quenching (Optional): If disposing of reactive residues, dilute with large volumes of water before adding to the organic waste container to dissipate heat of solution.
References
-
National Institutes of Health (NIH) - PubChem. Pyrrolidine Compound Summary & Safety Profile (CID 31268). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[7] Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
